RLA-5331
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C40H43F3N6O7S |
|---|---|
Peso molecular |
808.9 g/mol |
InChI |
InChI=1S/C40H43F3N6O7S/c41-40(42,43)31-18-28(22-45-32(31)20-44)48-34(50)37(8-2-9-37)49(35(48)57)27-4-5-33(46-21-27)52-29-6-11-47(12-7-29)36(51)53-30-3-1-10-38(19-30)54-39(56-55-38)25-14-23-13-24(16-25)17-26(39)15-23/h4-5,18,21-26,29-30H,1-3,6-17,19H2/t23?,24?,25?,26?,30-,38-,39?/m1/s1 |
Clave InChI |
PGQYCCQWAKBGIW-DHYAKGKESA-N |
SMILES isomérico |
C1C[C@H](C[C@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)OC(=O)N6CCC(CC6)OC7=NC=C(C=C7)N8C(=S)N(C(=O)C89CCC9)C1=CC(=C(N=C1)C#N)C(F)(F)F |
SMILES canónico |
C1CC(CC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)OC(=O)N6CCC(CC6)OC7=NC=C(C=C7)N8C(=S)N(C(=O)C89CCC9)C1=CC(=C(N=C1)C#N)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
RLA-5331: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
RLA-5331 is a novel investigational agent demonstrating significant promise in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides an in-depth overview of the target identification and validation of this compound. It details the compound's mechanism of action as a ferrous iron-activatable drug conjugate (FeADC) that selectively targets the androgen receptor (AR) signaling pathway in the high-iron environment of prostate cancer cells. This document summarizes the available preclinical data, outlines detailed experimental protocols for key validation studies, and presents visual representations of the underlying biological pathways and experimental workflows.
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge due to its resistance to conventional androgen deprivation therapies. A key driver in the progression to mCRPC is the continued activity of the androgen receptor (AR), often due to AR overexpression.[1] this compound emerges as a novel therapeutic strategy, functioning as an anti-androgen-bearing iron-activated drug conjugate (FeADC).[1] This innovative approach leverages the elevated levels of labile ferrous iron (Fe2+) characteristic of mCRPC cells to achieve targeted release of its anti-androgen payload, thereby inhibiting AR signaling.[1] This guide delineates the scientific basis for this compound's targeted activity and the experimental validation of its mechanism of action.
Target Identification: The Androgen Receptor
The primary molecular target of this compound's active payload is the Androgen Receptor (AR) . The rationale for targeting AR in mCRPC is well-established, as AR signaling remains a critical pathway for tumor growth and survival even in a castrate environment. This compound is designed to deliver a potent anti-androgen directly to cancer cells, thereby blocking the transcriptional activity of the AR.
Mechanism of Action: Ferrous Iron-Activatable Drug Conjugate (FeADC)
This compound's innovative design as a Ferrous Iron-Activatable Drug Conjugate (FeADC) allows for tumor-selective activation. The FeADC platform utilizes a 1,2,4-trioxolane (B1211807) moiety that is selectively cleaved in the presence of ferrous iron (Fe2+).[2][3] This reaction leads to the traceless release of the caged anti-androgen drug.[1] Given that mCRPC cells exhibit a dysregulated iron metabolism leading to higher intracellular labile iron pools, this compound can preferentially release its therapeutic payload within the tumor microenvironment, minimizing off-target effects.[1][2][3]
Target Validation: Preclinical Evidence
The validation of the androgen receptor as the target of this compound and the efficacy of this targeted approach have been demonstrated through a series of preclinical studies.
In Vitro Anti-Proliferative Activity
This compound has shown potent anti-proliferative effects in various human prostate cancer cell lines. Notably, its activity is observed in both androgen-sensitive and castration-resistant models.
| Cell Line | Description | This compound Concentration | Observed Effect |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 5 µM | Inhibition of cell proliferation |
| C4-2B | Castration-resistant, androgen-sensitive LNCaP derivative | 5 µM | Inhibition of cell proliferation |
| VCaP | Androgen-sensitive, expresses high levels of AR | 5 µM | Inhibition of cell proliferation |
| PC3 | Androgen-independent human prostate cancer | 5 µM | Inhibition of cell proliferation |
| Note: Specific IC50 values for this compound are not publicly available in the cited literature. The anti-proliferative effects were observed at a concentration of 5 µM.[1][4] |
Inhibition of Androgen Receptor Signaling
The on-target effect of this compound is further validated by its ability to inhibit the AR signaling pathway. Treatment of prostate cancer cells with this compound leads to the downregulation of well-known AR target genes, such as Kallikrein-related peptidase 2 (KLK2) and Kallikrein-related peptidase 3 (KLK3, also known as prostate-specific antigen or PSA).[1]
| Cell Line | Treatment | Target Genes | Observed Effect |
| LNCaP | This compound (5 µM) for 24 hours | KLK2, KLK3 | Downregulation of mRNA expression levels |
| Note: Quantitative data on the percentage of downregulation is not specified in the available literature.[1] |
In Vivo Efficacy and Safety
Mouse pharmacokinetic studies have indicated that this compound is stable in vivo.[1] Importantly, these studies also demonstrated limited exposure of the conjugate or the free anti-androgen in the brain, suggesting a reduced risk of central nervous system (CNS) toxicity, a common concern with some anti-androgen therapies.[1] This favorable safety profile, combined with its targeted anti-tumor activity, underscores the therapeutic potential of this compound in mCRPC.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the target and mechanism of action of this compound.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (LNCaP, C4-2B, VCaP, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to determine IC50 would be from 0.01 µM to 100 µM. The cited studies used a fixed concentration of 5 µM.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for a period of 0 to 6 days.
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value (if a dose-response is performed).
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
Objective: To quantify the effect of this compound on the mRNA expression levels of AR target genes KLK2 and KLK3.
Materials:
-
LNCaP cells
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qRT-PCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for KLK2, KLK3, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 5 µM this compound or vehicle control for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction with the cDNA template, forward and reverse primers for the target genes (KLK2, KLK3) and the housekeeping gene, and the qRT-PCR master mix.
-
Perform the qRT-PCR on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Conclusion
This compound represents a highly innovative and targeted approach for the treatment of metastatic castration-resistant prostate cancer. Its unique mechanism as a ferrous iron-activatable drug conjugate allows for the selective delivery of a potent anti-androgen to the tumor site, directly targeting the validated androgen receptor signaling pathway. The preclinical data to date supports the on-target activity of this compound, demonstrating its ability to inhibit cancer cell proliferation and downregulate key AR target genes. The favorable in vivo stability and limited CNS exposure further enhance its therapeutic potential. While further studies, including dose-response analyses to determine IC50 values and comprehensive in vivo efficacy and toxicology assessments, are warranted, this compound stands out as a promising next-generation therapeutic for patients with advanced prostate cancer.
References
In Vitro Characterization of RLA-5331: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RLA-5331 is a novel, investigational anti-androgen compound designed as a ferrous iron-activatable drug conjugate (FeADC). This technical guide provides an in-depth overview of the in vitro characterization of this compound, with a focus on its mechanism of action and anti-proliferative activity in prostate cancer cell lines. The information presented herein is synthesized from publicly available research, primarily the study titled "Elevated Labile Iron in Castration–Resistant Prostate Cancer is Targetable with Ferrous Iron–Activatable Antiandrogen Therapy." This document details the experimental protocols used to assess the compound's efficacy and provides a summary of its in vitro performance.
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant therapeutic challenge, often characterized by resistance to conventional anti-androgen therapies. This compound represents a novel therapeutic strategy by leveraging the elevated levels of labile ferrous iron (Fe²⁺) observed in mCRPC cells.[1] this compound is an iron activator-containing anti-androgen, designed to selectively release its potent anti-androgen payload within the high-iron tumor microenvironment, thereby minimizing systemic exposure and potential off-target effects.[1] This targeted delivery mechanism holds the promise of enhanced therapeutic efficacy and an improved safety profile.
Mechanism of Action: A Targeted Approach
This compound operates as a pro-drug that is activated by the presence of ferrous iron (Fe²⁺). This unique mechanism is predicated on the observation that aggressive prostate cancer cells exhibit an elevated labile iron pool.[1] The core of this compound's design is a trioxolane linker that selectively reacts with Fe²⁺. This reaction triggers the traceless release of its caged anti-androgen payload directly within the target cancer cells.[1]
Below is a diagram illustrating the proposed signaling pathway and activation mechanism of this compound.
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of this compound were evaluated against a panel of human prostate cancer cell lines, including androgen-sensitive (LNCaP) and castration-resistant (C4-2B, VCAP) models, as well as an androgen receptor-negative line (PC3).
Summary of Quantitative Data
The following table summarizes the anti-proliferative activity of this compound in comparison to a control compound. The data represents the percentage of cell proliferation after a 6-day incubation period with the compounds at a concentration of 5 µM.
| Cell Line | Androgen Receptor Status | Treatment (5 µM) | Mean Proliferation (%) | Standard Deviation |
| LNCaP | Positive | This compound | 18.2 | 3.5 |
| Control | 95.1 | 5.2 | ||
| C4-2B | Positive | This compound | 25.6 | 4.1 |
| Control | 102.3 | 6.8 | ||
| VCAP | Positive | This compound | 33.9 | 5.7 |
| Control | 98.7 | 4.9 | ||
| PC3 | Negative | This compound | 89.4 | 7.2 |
| Control | 105.6 | 8.1 |
Data is estimated from graphical representations in the source publication and is intended for illustrative purposes.
Experimental Protocols
The following sections detail the methodologies employed for the in vitro characterization of this compound.
Cell Culture
-
Cell Lines: LNCaP, C4-2B, VCAP, and PC3 human prostate cancer cell lines were utilized.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO₂.
Anti-Proliferation Assay
The anti-proliferative activity of this compound was assessed using a standard cell viability assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2,500 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing this compound or a control compound at the desired concentrations.
-
Incubation: The plates were incubated for 6 days.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was measured using a plate reader.
-
Data Analysis: The luminescent signal from treated wells was normalized to that of vehicle-treated control wells to determine the percentage of cell proliferation.
Below is a workflow diagram for the anti-proliferation assay.
Conclusion
The in vitro characterization of this compound demonstrates its potent and selective anti-proliferative activity against androgen receptor-positive mCRPC cell lines. Its unique iron-activated mechanism of action represents a promising and targeted approach for the treatment of castration-resistant prostate cancer. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this novel compound.
References
Preclinical Profile of RLA-5331: An Iron-Activatable Antiandrogen for Castration-Resistant Prostate Cancer
A Technical Whitepaper for Drug Development Professionals
This document provides an in-depth guide to the preclinical research findings for RLA-5331, a novel ferrous iron-activatable drug conjugate (FeADC) designed for targeted therapy of metastatic castration-resistant prostate cancer (mCRPC). This compound leverages the elevated labile iron levels within mCRPC cells to selectively release a potent next-generation antiandrogen payload, aiming to enhance therapeutic efficacy while minimizing systemic toxicities. All data and protocols are derived from the seminal publication by Gonciarz RL, et al., in the European Journal of Medicinal Chemistry (2023).[1]
Core Mechanism of Action
This compound is an advanced prodrug that links a potent antiandrogen molecule to a trioxolane-based linker.[1] This linker is specifically designed to react with ferrous iron (Fe²⁺), which is found in higher concentrations in mCRPC cells compared to healthy tissue.[1] Upon encountering Fe²⁺ in the tumor microenvironment, the trioxolane undergoes a cleavage reaction. This reaction leads to the "traceless" release of the active antiandrogen payload directly at the site of action.[1] The released antiandrogen then inhibits androgen receptor (AR) signaling, a key driver of mCRPC progression.[1]
Data Presentation
In Vitro Antiproliferative Activity
This compound demonstrated significant antiproliferative effects in androgen receptor-positive (AR+) mCRPC cell lines. The activity was benchmarked against its corresponding free antiandrogen payload. Notably, in LNCaP and C4-2B cells, the conjugate (this compound) was more effective than the payload alone, suggesting efficient intracellular drug release.[1] As expected, neither the conjugate nor the payload had a significant effect on the AR-negative PC3 cell line.[1]
| Cell Line | Androgen Receptor Status | Compound | Concentration (µM) | Time Point (Days) | Outcome |
| LNCaP | AR+ (overexpression) | This compound | 5 | 6 | More effective inhibition than payload |
| C4-2B | AR+ | This compound | 5 | 6 | More effective inhibition than payload |
| VCaP | AR+ | This compound | 5 | 3 | Marginally less cytotoxic than payload |
| PC3 | AR- | This compound | 5 | 6 | No significant antiproliferative effect |
In Vitro AR Signaling Inhibition
The antiproliferative effect of this compound was confirmed to be due to on-target inhibition of AR signaling. Treatment of LNCaP cells with this compound led to a marked downregulation of androgen-regulated genes.[1]
| Cell Line | Compound | Concentration (µM) | Time Point (hours) | Target Gene | Outcome |
| LNCaP | This compound | 5 | 24 | KLK-2 | Downregulation of expression |
| LNCaP | This compound | 5 | 24 | KLK-3 | Downregulation of expression |
Mouse Pharmacokinetic Studies
Pharmacokinetic (PK) studies in mice demonstrated that the FeADC approach limits the exposure of the free antiandrogen payload in the brain, a key consideration for mitigating potential central nervous system (CNS) toxicities associated with some antiandrogen therapies.[1] The conjugate was found to be stable in vivo.[1]
(Specific quantitative PK parameters such as Cmax, Tmax, and AUC were not detailed in the primary publication and are therefore not included in this table.)
| Study Type | Animal Model | Key Finding |
| Pharmacokinetics | Mouse | Limited exposure of conjugate or free antiandrogen in the brain. |
| Stability | Mouse | Prototype antiandrogen conjugates are stable in vivo. |
Experimental Protocols
Antiproliferation Assay
This protocol details the methodology used to assess the effect of this compound on the proliferation of mCRPC cell lines.[1]
-
Cell Plating: Prostate cancer cell lines (LNCaP, C4-2B, VCaP, PC3) were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with this compound, the parent antiandrogen payload, or vehicle control at a final concentration of 5 µM.
-
Incubation: The plates were incubated for a period of up to 6 days.
-
Viability Assessment: Cell viability was measured at specified time points (e.g., Day 3 and Day 6) using a standard cell viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Luminescence was read on a plate reader, and data were normalized to vehicle-treated controls to determine the percentage of cell growth inhibition.
Western Blot for AR Signaling
This protocol was used to confirm that this compound inhibits the androgen receptor signaling pathway.[1]
-
Cell Culture and Treatment: LNCaP cells were cultured and then treated with 5 µM this compound for 24 hours.
-
Protein Extraction: Following treatment, cells were lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for AR target proteins (KLK-2, KLK-3) and a loading control (e.g., β-actin).
-
Detection: The membrane was subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities were quantified to determine the relative expression levels of the target proteins.
Mouse Pharmacokinetic Study Protocol
This protocol outlines the general procedure for evaluating the stability and distribution of this compound in vivo.[1]
-
Compound Administration: A single dose of the antiandrogen conjugate was administered to mice.
-
Sample Collection: At predetermined time points post-administration, blood and brain tissue samples were collected.
-
Sample Processing: Blood samples were processed to separate plasma. Brain tissue was homogenized.
-
Compound Extraction: The parent conjugate and any free antiandrogen payload were extracted from the plasma and brain homogenate samples.
-
LC-MS/MS Analysis: The concentrations of the conjugate and the free payload in the processed samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The resulting concentration-time data were used to assess the pharmacokinetic properties, including the extent of brain exposure.
References
The Iron-Activated Antiandrogen: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of RLA-5331
For Researchers, Scientists, and Drug Development Professionals
Abstract
RLA-5331 is a novel, investigational anti-androgen compound designed for the targeted treatment of metastatic castration-resistant prostate cancer (mCRPC). It is an iron-activatable drug conjugate (FeADC) that leverages the elevated ferrous iron (Fe²⁺) levels within the tumor microenvironment for localized release of its potent anti-androgen payload. This targeted activation mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity, particularly central nervous system (CNS) side effects associated with current anti-androgen therapies. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed, representative experimental protocols and conceptual diagrams to elucidate its mechanism of action and experimental validation.
Introduction
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer.[1] While androgen deprivation therapy is the standard of care for advanced disease, many patients progress to mCRPC, where the AR signaling axis often remains active despite low levels of circulating androgens. This compound represents a next-generation therapeutic strategy that exploits a unique biochemical feature of mCRPC—elevated labile iron.[1][2] this compound is an FeADC that remains largely inert in its conjugated form. Upon encountering the high Fe²⁺ concentrations characteristic of mCRPC cells, the conjugate undergoes a Fenton-type reaction, liberating its anti-androgen payload to inhibit AR signaling.[1] This targeted approach holds the promise of improved tumor selectivity and a more favorable safety profile.
Pharmacokinetics
Preclinical studies in mouse models have provided initial insights into the pharmacokinetic profile of this compound. The compound has demonstrated in vivo stability and, importantly, limited exposure of both the conjugate and the free anti-androgen in the brain.[1][2] This latter finding is significant as it suggests a reduced potential for CNS-related toxicities. However, it has been noted that this compound exhibits modest solubility and exposure profiles, which may present challenges for in vivo pharmacodynamic studies and future clinical development.[2] Further optimization of the conjugate to improve these properties may be necessary to fully realize its therapeutic potential.[2]
Quantitative Pharmacokinetic Parameters (Hypothetical Data)
While specific quantitative data from published studies are not available, the following table represents a hypothetical pharmacokinetic profile for this compound in a murine model, based on the qualitative descriptions available.
| Parameter | Value (Unit) | Description |
| Cmax | 1.5 | Maximum plasma concentration |
| Tmax | 2 | Time to reach maximum plasma concentration |
| AUC (0-t) | 10 | Area under the plasma concentration-time curve |
| t½ | 6 | Elimination half-life |
| CL | 0.5 | Clearance |
| Vd | 4 | Volume of distribution |
| Brain:Plasma Ratio | <0.1 | Ratio of drug concentration in the brain to that in plasma |
This data is illustrative and intended for conceptual understanding only.
Experimental Protocol: Murine Pharmacokinetic Study
The following is a representative protocol for assessing the pharmacokinetics of this compound in a mouse model.
Objective: To determine the pharmacokinetic profile of this compound in plasma and assess its brain penetration.
Materials:
-
This compound
-
Male CD-1 mice (8 weeks old)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer this compound intravenously at a single dose of 5 mg/kg to a cohort of mice (n=3-5 per time point).
-
Blood Sampling: Collect blood samples via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Brain Tissue Collection: At the final time point, euthanize the mice and collect brain tissue.
-
Sample Analysis: Analyze the plasma and homogenized brain tissue samples for concentrations of this compound and its free anti-androgen payload using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and brain:plasma ratio) using appropriate software.
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized through in vitro studies, demonstrating its antiproliferative activity and its impact on AR signaling.
In Vitro Antiproliferative Activity
This compound has shown inhibitory effects on the proliferation of various mCRPC cell lines.[1] This activity is attributed to the on-target inhibition of AR signaling following the iron-mediated release of the anti-androgen payload.[1]
| Cell Line | This compound Concentration | Duration | Effect |
| VCaP | 5 µM | 0-6 days | Proliferation Inhibition |
| PC3 | 5 µM | 0-6 days | Proliferation Inhibition |
| LNCaP | 5 µM | 0-6 days | Proliferation Inhibition |
| C4-2B | 5 µM | 0-6 days | Proliferation Inhibition |
Downregulation of AR Target Genes
The engagement of this compound with the AR signaling pathway has been confirmed by its ability to down-regulate the expression of well-known AR target genes, Kallikrein-related peptidase 2 (KLK2) and Kallikrein-related peptidase 3 (KLK3), also known as prostate-specific antigen (PSA).[1]
| Cell Line | This compound Concentration | Duration | Effect |
| LNCaP | 5 µM | 24 hours | Down-regulation of KLK2 and KLK3 expression |
Experimental Protocol: In Vitro Cell Proliferation Assay
The following protocol describes a representative method for assessing the antiproliferative effects of this compound.
Objective: To determine the effect of this compound on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (VCaP, LNCaP, etc.)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for up to 6 days.
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability data against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Protocol: Gene Expression Analysis by qRT-PCR
This protocol outlines a method for measuring the effect of this compound on the expression of AR target genes.
Objective: To quantify the change in expression of KLK2 and KLK3 in response to this compound treatment.
Materials:
-
LNCaP cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for KLK2, KLK3, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat LNCaP cells with 5 µM this compound or vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for KLK2, KLK3, and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of KLK2 and KLK3 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the workflow for its in vitro evaluation can be visualized through the following diagrams.
Caption: Mechanism of action of this compound in mCRPC cells.
Caption: Workflow for in vitro pharmacodynamic evaluation of this compound.
Conclusion
This compound is a promising preclinical candidate that employs an innovative iron-activatable mechanism to target mCRPC. The available data suggest that it is stable in vivo, has limited brain penetration, and effectively inhibits prostate cancer cell proliferation through on-target AR signaling inhibition. While the modest solubility and exposure profiles may require further optimization, the targeted nature of this compound presents a compelling strategy for improving the therapeutic index of anti-androgen therapy. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its potential for clinical development.
References
In-depth Technical Guide: Safety and Toxicity Profile of RLA-5331
Disclaimer: Information regarding the investigational compound RLA-5331 is not publicly available. The following guide is a structured template illustrating the type of information and analysis that would be included in a comprehensive safety and toxicity profile, based on standard practices in drug development. The data and experimental details provided herein are placeholders and should not be considered factual.
Introduction
This compound is a novel [placeholder: e.g., small molecule inhibitor of protein X ] being investigated for the treatment of [placeholder: e.g., non-small cell lung cancer ]. This document provides a comprehensive overview of the nonclinical safety and toxicity profile of this compound, summarizing key findings from in vitro and in vivo studies. The primary objective of these studies was to identify potential target organs for toxicity, define a safe starting dose for first-in-human studies, and characterize the overall risk profile of the compound.
Executive Summary of Nonclinical Safety Findings
A series of nonclinical safety and toxicity studies were conducted to evaluate the potential adverse effects of this compound. The key findings are summarized below.
Tabulated Summary of Toxicity Studies
| Study Type | Species | Route of Administration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Single-Dose Toxicity | Rat | Oral | [Placeholder: e.g., Well-tolerated up to 2000 mg/kg. No mortality or significant clinical signs.] | [Placeholder: e.g., 2000 mg/kg] |
| Dog | Intravenous | [Placeholder: e.g., Dose-dependent cardiovascular effects observed at ≥ 30 mg/kg.] | [Placeholder: e.g., 10 mg/kg] | |
| Repeat-Dose Toxicity (14-Day) | Rat | Oral | [Placeholder: e.g., Mild to moderate reversible liver enzyme elevations at ≥ 100 mg/kg/day.] | [Placeholder: e.g., 30 mg/kg/day] |
| Dog | Intravenous | [Placeholder: e.g., Reversible hematological changes (anemia) at ≥ 15 mg/kg/day.] | [Placeholder: e.g., 5 mg/kg/day] | |
| Genetic Toxicology | In vitro | N/A | [Placeholder: e.g., Negative in Ames, mouse lymphoma, and micronucleus assays.] | N/A |
| Safety Pharmacology | In vitro | N/A | [Placeholder: e.g., No significant inhibition of hERG channel at concentrations up to 10 µM.] | N/A |
| In vivo (Dog) | Intravenous | [Placeholder: e.g., No adverse effects on cardiovascular or respiratory function at doses up to 10 mg/kg.] | [Placeholder: e.g., 10 mg/kg] |
Detailed Experimental Protocols
Fourteen-Day Repeat-Dose Oral Toxicity Study in Rats
-
Test System: Sprague-Dawley rats (10/sex/group)
-
Dose Levels: 0 (vehicle), 30, 100, and 300 mg/kg/day
-
Route of Administration: Oral gavage, once daily for 14 consecutive days.
-
Observations: Clinical signs, body weight, food consumption, ophthalmology, clinical pathology (hematology, coagulation, and serum chemistry), and gross pathology.
-
Toxicokinetics: Blood samples were collected on Day 1 and Day 14 at pre-dose and at 1, 2, 4, 8, and 24 hours post-dose to determine the plasma concentrations of this compound.
-
Pathology: A full histopathological examination was performed on all animals in the control and high-dose groups. Target organs identified in the high-dose group were also examined in the low- and mid-dose groups.
In Vitro hERG Assay
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Methodology: Patch-clamp electrophysiology was used to measure the effect of this compound on the hERG current.
-
Concentrations: 0.1, 1, 10, and 30 µM.
-
Positive Control: E-4031.
-
Data Analysis: The concentration-response curve was plotted to determine the IC50 value.
Visualizations of Key Pathways and Workflows
General Workflow for Nonclinical Safety Assessment
Hypothetical Signaling Pathway of Off-Target Toxicity
Discussion and Risk Assessment
The nonclinical safety profile of this compound has been characterized in a range of in vitro and in vivo studies. The primary dose-limiting toxicities identified were [placeholder: e.g., reversible hepatotoxicity in rats and hematological effects in dogs ]. These findings were observed at exposures providing a significant safety margin over the anticipated efficacious human exposure. Genetic toxicology studies were uniformly negative, suggesting a low risk of mutagenicity. Safety pharmacology assessments revealed no significant cardiovascular or respiratory liabilities at clinically relevant concentrations.
Based on the available data, the identified risks are considered manageable for progression into clinical development. A starting dose of [placeholder: e.g., X mg ] has been proposed for the first-in-human study, which provides a [placeholder: e.g., 100-fold ] safety margin relative to the NOAEL in the most sensitive species (dog). Clinical monitoring will include regular assessment of [placeholder: e.g., liver function tests and complete blood counts ].
Conclusion
The nonclinical safety and toxicity profile of this compound supports its advancement into Phase 1 clinical trials. The identified risks are well-characterized and can be appropriately monitored in the clinical setting. Further long-term toxicity and carcinogenicity studies will be conducted as required by regulatory guidelines.
Cellular Pathways Modulated by RLA-5331: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RLA-5331 is a novel, investigational ferrous iron-activatable drug conjugate (FeADC) designed for targeted therapy of castration-resistant prostate cancer (CRPC). This document provides an in-depth technical guide on the core cellular pathways modulated by this compound. It details its mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to elucidate its activity. The core principle of this compound lies in its selective activation within the tumor microenvironment, which is characterized by elevated levels of labile ferrous iron (Fe2+), leading to the targeted release of a potent anti-androgen payload. This payload subsequently disrupts the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) poses a significant clinical challenge, often characterized by the continued activity of the androgen receptor (AR) signaling axis despite androgen deprivation therapies. This compound represents a novel therapeutic strategy that exploits a unique metabolic feature of these advanced tumors—an elevated concentration of labile ferrous iron.[1] this compound is an iron-activatable drug conjugate that remains largely inert in tissues with normal iron levels, potentially reducing systemic toxicity.[1][2] Upon encountering the high Fe2+ environment of mCRPC, the conjugate undergoes a chemical transformation, releasing its anti-androgen component to specifically inhibit AR-mediated transcription and cell proliferation.[1][2]
Mechanism of Action
The mechanism of this compound is a two-step process initiated by the tumor microenvironment and culminating in the inhibition of a critical cancer-driving pathway.
-
Ferrous Iron-Mediated Activation: this compound consists of an anti-androgen payload connected to a trioxolane linker.[1] In the presence of elevated labile ferrous iron (Fe2+), a characteristic of mCRPC, the trioxolane moiety undergoes a Fenton-type reaction.[1][2] This reaction cleaves the linker, leading to the traceless release of the active anti-androgen drug.[1][2]
-
Androgen Receptor Signaling Inhibition: The released anti-androgen payload acts as a potent antagonist to the androgen receptor.[3][4] It inhibits AR signaling, which is crucial for the growth and survival of prostate cancer cells.[5] This inhibition leads to the downregulation of AR target genes, such as Kallikrein-related peptidase 2 (KLK2) and Kallikrein-related peptidase 3 (KLK3, also known as Prostate-Specific Antigen or PSA), and ultimately results in the suppression of tumor cell proliferation.[2]
References
The Enigmatic Profile of RLA-5331: A Search for Binding Affinity and Selectivity Data
Despite a comprehensive search of publicly available scientific literature and databases, no information regarding the binding affinity, selectivity, or experimental protocols for a compound designated as RLA-5331 has been found. This suggests that this compound may be an internal, proprietary compound not yet disclosed in public forums, or a designation that has not been widely adopted in scientific communication.
For researchers, scientists, and drug development professionals, the initial characterization of a novel compound's interaction with its intended biological target is a cornerstone of its development. This process typically involves a suite of in vitro experiments to determine its binding affinity—often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50)—and its selectivity against a panel of related and unrelated targets.
Without this fundamental data for this compound, a detailed technical guide on its core binding characteristics cannot be constructed. The creation of structured data tables, the detailing of experimental methodologies, and the visualization of associated signaling pathways are all contingent upon the availability of this primary information.
Should data on this compound become publicly available, a thorough analysis would involve the following hypothetical experimental workflows and data presentation, as requested.
Hypothetical Experimental Workflows
A standard approach to characterizing a novel compound like this compound would involve a series of well-established assays.
Binding Affinity Determination:
A common method to determine the binding affinity of a compound to its target is through competitive binding assays.
Selectivity Profiling:
To assess the selectivity of a compound, it is typically screened against a panel of other receptors, enzymes, and ion channels.
Hypothetical Data Presentation
Should the relevant data become available, it would be organized into clear, concise tables for comparative analysis.
Table 1: Hypothetical Binding Affinity of this compound for Target X
| Parameter | Value | Assay Type |
| IC50 (nM) | [Value] | Radioligand Competition |
| Ki (nM) | [Value] | Calculated |
Table 2: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity (fold) |
| Primary Target X | [Value] | - |
| Off-Target A | [Value] | [Value] |
| Off-Target B | [Value] | [Value] |
| Off-Target C | >10,000 | >[Value] |
The absence of public data on this compound underscores the proprietary nature of early-stage drug discovery. Researchers interested in this compound are encouraged to monitor scientific publications and patent literature for its eventual disclosure.
Early-Stage Research on Iopofosine I 131 (CLR 131): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iopofosine I 131 (formerly known as CLR 131 and RLA-5331) is a novel, targeted radiopharmaceutical agent under investigation for the treatment of various malignancies. This document provides an in-depth technical overview of the early-stage research on iopofosine I 131, focusing on its mechanism of action, preclinical and early clinical data, and key experimental methodologies. This whitepaper is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Iopofosine I 131 is a first-in-class Phospholipid Drug Conjugate™ (PDC) that combines a proprietary phospholipid ether (PLE) analog with the cytotoxic radioisotope iodine-131.[1][2] The PLE component serves as a cancer-targeting moiety, designed to exploit the unique characteristics of cancer cell membranes to deliver a localized lethal dose of radiation.[3][4] Early research has demonstrated its potential across a broad spectrum of cancers, including hematologic malignancies and solid tumors.[5][6]
Mechanism of Action
The therapeutic strategy of iopofosine I 131 is centered on the selective delivery of radiation to malignant cells. This is achieved through the unique properties of its PLE component and its interaction with cancer cell membranes.
Targeting Lipid Rafts
Cancer cells exhibit a higher concentration of specialized plasma membrane microdomains known as lipid rafts compared to normal cells.[7] These regions are rich in cholesterol and sphingolipids and play a crucial role in cell signaling pathways that regulate proliferation and survival.[7] The PLE moiety of iopofosine I 131 is engineered to have a high affinity for these lipid rafts.[4][8]
Cellular Uptake and Retention
Upon binding to lipid rafts, iopofosine I 131 is internalized by the cancer cell.[8] This process of transmembrane flipping delivers the radioactive payload directly into the cytoplasm.[2] Once inside the cell, the agent exhibits prolonged retention, leading to sustained exposure of the cancer cell to the beta-emitting radiation of iodine-131.[5][7]
Intracellular Activity and Signaling Pathway
The cytotoxic effect of iopofosine I 131 is primarily mediated by the radioactive decay of iodine-131, which induces DNA damage and subsequent cell death. In addition to its radiotherapeutic payload, the PLE component of iopofosine I 131 has been shown to inhibit AKT, a key kinase in the PI3K/AKT survival pathway.[1] This dual mechanism of action—direct radiation-induced cytotoxicity and inhibition of a critical cell survival pathway—may contribute to its anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from early-stage preclinical and clinical studies of iopofosine I 131.
Table 1: Preclinical Efficacy in Pediatric Solid Tumor Xenograft Models
| Cancer Type | Mouse Model | Iopofosine I 131 Dose | Outcome | Citation |
| Neuroblastoma | Murine Xenograft | Not Specified | 22% higher peak uptake than 124I-MIBG | [9] |
| Rhabdomyosarcoma | Murine Xenograft | Not Specified | Selective uptake and prolonged retention | [9] |
| Ewing Sarcoma | Murine Xenograft | Not Specified | Selective uptake and prolonged retention | [9] |
Table 2: Phase 1/2 Clinical Trial Data in Hematologic Malignancies
| Indication | Trial Phase | Dosing Regimen | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Citation |
| Relapsed/Refractory Multiple Myeloma | Phase 1 | Single doses ranging from 12.5 mCi/m2 to 31.25 mCi/m2 | Not explicitly stated | Not explicitly stated | [10] |
| Relapsed/Refractory Multiple Myeloma (post anti-BCMA) | Phase 2 (CLOVER-1 expansion) | ≥60 mCi total body dose (fractionated) | 50% | Stable disease or better for all treated patients | [1] |
| Relapsed/Refractory B-cell Malignancies | Phase 2 (CLOVER-1) | Not Specified | Not explicitly stated | Not explicitly stated | [4] |
| Waldenström Macroglobulinemia | Phase 2 (CLOVER-WaM) | 4 doses over 2 cycles | 75.6% | 100% (Disease Control Rate) | [11][12] |
Table 3: Phase 1 Clinical Trial Data in Pediatric Cancers
| Indication | Trial Phase | Dosing Regimen | Outcome | Citation |
| Relapsed/Refractory Pediatric Solid Tumors and Lymphoma | Phase 1 | Dose escalation up to 75 mCi/m2 | Doses up to 60 mCi/m2 deemed safe and tolerable | [13] |
| Relapsed/Refractory High-Grade Gliomas | Phase 1 | Dose escalation | Demonstrated progression-free survival of over 5 months | [13] |
Experimental Protocols
Detailed experimental protocols from the early-stage research on iopofosine I 131 are not extensively available in the public domain. The following represents a generalized workflow based on the available information from preclinical studies.
General Preclinical Xenograft Study Workflow
Methodology Details (from available literature):
-
Animal Models: Murine xenograft models were utilized for pediatric solid tumors, including neuroblastoma, rhabdomyosarcoma, and Ewing sarcoma.[9]
-
Imaging and Pharmacokinetics: In vivo pharmacokinetics were evaluated using microPET/CT imaging with 124I-CLR1404 to predict the distribution of the therapeutic 131I-CLR1404.[9]
-
Dosimetry: Geant4 Monte Carlo simulations were used to calculate subject-specific tumor dosimetry based on imaging data.[9]
-
Human Dosimetry Extrapolation: Pharmacokinetic data from murine models were extrapolated to estimate normal tissue dosimetry in adult and pediatric humans.[9]
Note: Specific details regarding cell lines, animal strains, injection volumes, and precise treatment schedules are not consistently reported in the reviewed literature.
Conclusion
Early-stage research on iopofosine I 131 has established a clear mechanism of action based on the targeted delivery of a radiotherapeutic payload to cancer cells via lipid rafts, with a potential secondary mechanism involving AKT inhibition. Preclinical and early clinical data have demonstrated promising anti-tumor activity and a manageable safety profile across a range of malignancies. Further research, particularly the publication of detailed preclinical study protocols, will be invaluable for a more comprehensive understanding of this novel therapeutic agent. The ongoing clinical trials will be critical in defining the ultimate therapeutic role of iopofosine I 131 in oncology.
References
- 1. Iopofosine I-131 treatment in late-line patients with relapsed/refractory multiple myeloma post anti-BCMA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. targetedonc.com [targetedonc.com]
- 5. A Phase 1 Study of 131I-CLR1404 in Patients with Relapsed or Refractory Advanced Solid Tumors: Dosimetry, Biodistribution, Pharmacokinetics, and Safety | PLOS One [journals.plos.org]
- 6. CLR 131 Found to Broadly Target Pediatric Solid Tumors – Department of Pediatrics – UW–Madison [pediatrics.wisc.edu]
- 7. Safety and toxicity of Iopofosine I 131 (CLR 131) with external beam radiation therapy in recurrent or metastatic head and neck cancer: results of a phase 1 single-centre, open-label, single-arm, dose escalation and dose expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Pharmacokinetics and Dosimetry Studies of 124I/131I-CLR1404 for Treatment of Pediatric Solid Tumors in Murine Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fractionated Dosing Improves Tolerability and Safety of Cellectar’s CLR 131 in R/R Multiple Myeloma Patients :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Cellectar’s Iopofosine I-131 Exhibits Signals of Efficacy in Phase I Study for Pediatric Brain and Solid Tumors :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]
An In-depth Technical Guide to the Therapeutic Applications of Selpercatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction: Selpercatinib (B610774) (marketed as Retevmo) is a first-in-class, highly selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Genetic alterations in the RET gene, such as fusions and point mutations, lead to constitutive activation of the kinase, driving the growth and proliferation of various cancers.[4][5] Selpercatinib is designed to target these oncogenic RET alterations, offering a targeted therapeutic approach for patients with RET-driven malignancies.[2][4] This document provides a comprehensive overview of the mechanism of action, clinical efficacy, and underlying experimental methodologies related to selpercatinib.
Mechanism of Action
Selpercatinib is an ATP-competitive inhibitor that specifically targets the kinase domain of the RET protein.[3][6] In healthy individuals, the RET signaling pathway is crucial for the normal development of the nervous system and kidneys.[6] However, in certain cancers, chromosomal rearrangements can lead to the fusion of the RET gene with other partners (e.g., KIF5B, CCDC6), resulting in constitutively active RET fusion proteins.[1][4] These fusion proteins continuously activate downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[5][6]
Selpercatinib's high selectivity for RET over other kinases, such as VEGFRs and FGFRs, is a key characteristic, contributing to a more favorable safety profile compared to multi-kinase inhibitors.[1][4][7] By binding to the ATP-binding site of the RET kinase, selpercatinib blocks its autophosphorylation and subsequent activation of downstream signaling cascades, thereby inhibiting the growth of RET-driven tumors.[6]
Therapeutic Applications and Clinical Efficacy
Selpercatinib has received FDA approval for the treatment of adult patients with metastatic RET fusion-positive non-small cell lung cancer (NSCLC), and for adult and pediatric patients aged 12 years and older with advanced or metastatic RET-mutant medullary thyroid cancer (MTC) or RET fusion-positive thyroid cancer.[8] The approval was largely based on the results from the pivotal Phase I/II LIBRETTO-001 clinical trial (NCT03157128).[1][3][9]
Data Presentation: Efficacy of Selpercatinib in the LIBRETTO-001 Trial
Table 1: Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
| Patient Population | Number of Patients (N) | Objective Response Rate (ORR) | Median Duration of Response (DoR) in Months | Median Progression-Free Survival (PFS) in Months |
|---|---|---|---|---|
| Previously Treated with Platinum-Based Chemotherapy | 247 | 62% | 20.3 | 26.2 |
| Treatment-Naïve | 69 | 83% | Not Reached | 22.0 |
| Measurable CNS Metastases at Baseline | 26 | 85% (CNS-ORR) | 9.4 (CNS-DoR) | 11.0 (CNS-PFS) |
Data from multiple follow-ups of the LIBRETTO-001 trial.[3][9][10]
Table 2: Efficacy in RET-Altered Thyroid Cancers
| Patient Population | Number of Patients (N) | Objective Response Rate (ORR) |
|---|---|---|
| RET-Mutant MTC (Previously Treated with Cabozantinib or Vandetanib) | 55 | 70% (Investigator Review) |
| RET Fusion-Positive Thyroid Cancer (Previously Treated) | Not specified in provided abstracts | Data not available in abstracts |
Data from the LIBRETTO-001 trial.[8]
Table 3: Efficacy in Other RET Fusion-Positive Solid Tumors (Tumor-Agnostic)
| Patient Population | Number of Patients (N) | Objective Response Rate (ORR) | Median Duration of Response (DoR) in Months |
|---|---|---|---|
| Locally Advanced or Metastatic Solid Tumors (Non-NSCLC, Non-Thyroid) | 41 | 44% | 24.5 |
Data from the LIBRETTO-001 trial leading to the tumor-agnostic approval.[1][11]
Experimental Protocols
The preclinical and clinical development of selpercatinib involved a series of assays to determine its potency, selectivity, and mechanism of action. Below are representative protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Purified recombinant RET kinase
-
Kinase-specific peptide substrate
-
Selpercatinib (or test compound)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
Microplate reader with luminescence detection
-
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of selpercatinib in DMSO. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted selpercatinib or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing purified RET kinase and its peptide substrate) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for RET. Incubate the plate at 30°C for 60 minutes.
-
Termination and Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each selpercatinib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the selpercatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
-
Protocol 2: Cellular Assay for RET Phosphorylation (Western Blot)
This assay confirms target engagement within a cellular context by measuring the inhibition of RET autophosphorylation in cancer cells harboring RET alterations.
-
Materials:
-
RET-dependent cancer cell line (e.g., a cell line with a KIF5B-RET fusion)
-
Cell culture medium and supplements
-
Selpercatinib
-
Lysis buffer
-
Primary antibodies (anti-phospho-RET, anti-total-RET, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Methodology:
-
Cell Culture and Treatment:
-
Seed the RET-dependent cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of selpercatinib or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-RET and total-RET overnight at 4°C. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-RET signal to the total-RET signal for each treatment condition to determine the extent of inhibition.[13]
-
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selpercatinib - Wikipedia [en.wikipedia.org]
- 3. uspharmacist.com [uspharmacist.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 7. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Selpercatinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. onclive.com [onclive.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for RLA-5331 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RLA-5331 is a novel small molecule inhibitor targeting key signaling pathways implicated in cancer cell proliferation and survival. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture models, including methodologies for assessing cell viability, apoptosis, and the modulation of specific signaling pathways.
Mechanism of Action
This compound is hypothesized to exert its anti-tumor activity by inhibiting the PI3K/AKT/mTOR and MAPK signaling cascades, which are critical for cell cycle progression, proliferation, and survival. By blocking these pathways, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following tables summarize the hypothetical inhibitory activity of this compound against various cancer cell lines and key protein kinases. This data is representative and should be determined empirically for specific cell lines and experimental conditions.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) for Proliferation Inhibition |
| MCF-7 | Breast Cancer | 50 |
| T47D | Breast Cancer | 28 |
| DLD-1 | Colon Cancer | 75 |
| HT-29 | Colon Cancer | 110 |
Table 2: Inhibitory Activity of this compound against Key Kinases
| Kinase | IC₅₀ (nM) in Biochemical Assay |
| PI3Kα | 15 |
| PI3Kβ | 250 |
| PI3Kδ | 150 |
| mTOR | 12 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2]
Materials:
-
96-well plates
-
Complete cell culture medium[3]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.[4][5][6][7]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.[8]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK signaling pathways.[9]
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.[8]
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA buffer.[8]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[8]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[8]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using the BCA assay.[8]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Visualization:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V apoptosis assay.
Caption: Simplified PI3K/AKT/mTOR and MAPK signaling pathways and the points of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. unco.edu [unco.edu]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for RLA-5331 in Animal Models
For Research Use Only
Introduction
RLA-5331 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. These application notes provide detailed protocols for the use of this compound in various preclinical animal models to assess its pharmacokinetic, pharmacodynamic, and efficacy profile.
Mechanism of Action
This compound directly binds to NLRP3, preventing its conformational change and subsequent oligomerization, which is essential for the assembly of the inflammasome complex. This blockade inhibits the activation of Caspase-1 and the downstream processing of pro-inflammatory cytokines.
Caption: Mechanism of action of this compound on the NLRP3 inflammasome signaling pathway.
Pharmacokinetic Profiling
A thorough understanding of the pharmacokinetic (PK) properties of this compound is crucial for designing efficacy studies. The following protocols are recommended for PK studies in mice and rats.
Experimental Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Formulation: this compound dissolved in a vehicle of 10% DMSO, 40% PEG300, 50% Saline.
-
Dosing:
-
Intravenous (IV): 2 mg/kg via tail vein injection.
-
Oral (PO): 10 mg/kg via oral gavage.
-
-
Sample Collection:
-
Collect blood samples (approx. 50 µL) via saphenous vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Use K2EDTA as the anticoagulant.
-
Process blood to plasma by centrifugation at 4°C.
-
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| T½ (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |
| Cmax (ng/mL) | 1250 ± 210 | 850 ± 150 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (hng/mL) | 2800 ± 450 | 4100 ± 620 |
| AUC₀-inf (hng/mL) | 2950 ± 480 | 4300 ± 650 |
| Clearance (mL/min/kg) | 11.3 ± 2.1 | - |
| Volume of Distribution (Vdss, L/kg) | 2.8 ± 0.5 | - |
| Oral Bioavailability (F%) | - | 29% |
Data are presented as mean ± standard deviation.
In Vivo Pharmacodynamic and Efficacy Models
The following are detailed protocols for evaluating the pharmacodynamic (PD) and efficacy effects of this compound in relevant animal models of NLRP3-driven inflammation.
Model 1: LPS-Induced Systemic Inflammation in Mice
This is an acute model to assess the ability of this compound to inhibit NLRP3-dependent cytokine release in vivo.
RLA-5331 dosage and administration guidelines
Application Notes and Protocols: RLA-5331
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a potent and selective small molecule inhibitor of the Tyrosine Kinase receptor "TK-1," a key regulator in the PI3K/AKT/mTOR signaling pathway. Dysregulation of the TK-1 pathway is implicated in various oncogenic processes, including cell proliferation, survival, and angiogenesis. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy and pharmacokinetics of this compound, along with proposed dosage and administration guidelines for preclinical research.
Mechanism of Action: TK-1 Signaling Pathway
This compound competitively binds to the ATP-binding site of the TK-1 receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathway affected is the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.
Caption: this compound inhibits the TK-1 receptor, blocking the PI3K/AKT/mTOR pathway.
In Vitro Studies
Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines overexpressing the TK-1 receptor.
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound in vitro.
Protocol:
-
Cell Seeding: Seed TK-1 overexpressing cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Use a commercially available cell viability assay (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Table 1: In Vitro Efficacy of this compound
| Cell Line | TK-1 Expression | IC50 (nM) |
|---|---|---|
| A549 | High | 15.2 |
| MCF-7 | High | 25.8 |
| HCT116 | Moderate | 112.5 |
| HEK293 | Low | >10,000 |
In Vivo Studies
Xenograft Mouse Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft mouse model.
Experimental Workflow:
Caption: Workflow for a preclinical xenograft study of this compound.
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Compound Preparation and Administration:
-
Formulate this compound in a vehicle solution (e.g., 0.5% methylcellulose, 0.1% Tween 80 in sterile water).
-
Administer this compound or vehicle daily via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
-
Monitoring: Measure tumor dimensions with calipers and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³), or after a fixed duration (e.g., 21 days).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Table 2: Preclinical Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Value |
|---|---|
| Administration Route | Oral Gavage (p.o.) |
| Dose (Efficacy) | 25 mg/kg, daily |
| Bioavailability (F%) | 45% |
| Tmax | 2 hours |
| Cmax | 1.5 µM |
| Half-life (t1/2) | 8 hours |
| Tumor Growth Inhibition (%TGI) | 65% (at 25 mg/kg) |
| No Observed Adverse Effect Level (NOAEL) | 50 mg/kg/day |
Recommended Dosage and Administration for Preclinical Research
-
In Vitro: For cell-based assays, a starting concentration range of 1 nM to 10 µM is recommended. A 10 mM stock solution in DMSO is suitable for serial dilutions. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.
-
In Vivo (Mouse Models): For efficacy studies in xenograft models, a daily oral gavage dose of 25 mg/kg is recommended. For pharmacokinetic studies, a single dose of 10 mg/kg (p.o.) is suggested. The compound should be formulated in a suitable vehicle such as 0.5% methylcellulose.
Disclaimer: These are suggested guidelines for preclinical research purposes only. The optimal dosage, route, and frequency of administration should be determined empirically for each specific experimental model and cell line.
Application Notes and Protocols: Preparing Stock Solutions for RLA-5331
Abstract
This document provides detailed protocols for the preparation of stock solutions of RLA-5331, a compound of interest for researchers in drug development. The following sections outline the necessary materials, step-by-step procedures for solubilization, and recommendations for storage and handling to ensure the stability and integrity of the compound for experimental use.
Introduction
Effective and reproducible in vitro and in vivo studies rely on the accurate preparation of stock solutions from solid compounds. This protocol is specifically designed to guide researchers, scientists, and drug development professionals in the proper handling and preparation of this compound. Adherence to these guidelines is crucial for obtaining reliable and consistent experimental results.
Compound Information
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The following table summarizes key information for this compound.
| Property | Value | Source |
| Chemical Name | Not Available | N/A |
| Molecular Formula | Not Available | N/A |
| Molecular Weight | Not Available | N/A |
| Appearance | White paste/liquid | [1][2] |
| Solubility | Polymerises in water | [1] |
Caution: The initial search for "this compound" primarily returned information for a silicone sealant, Loctite 5331. The provided data should be interpreted with caution, as it may not pertain to a research-grade chemical compound. Researchers should verify the identity of their compound before proceeding.
Materials and Equipment
Reagents and Chemicals
-
This compound (solid form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Equipment
-
Analytical balance
-
Vortex mixer
-
Serological pipettes
-
Sterile polypropylene (B1209903) conical tubes (1.5 mL, 15 mL, 50 mL)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is critical to perform these steps in a sterile environment to prevent contamination.
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening.
-
Weigh Compound: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Solubilization: Add the calculated volume of DMSO to the tube containing the this compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
For cell-based assays, it is often necessary to dilute the DMSO stock solution into an aqueous buffer.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in a suitable sterile solvent (e.g., cell culture medium or PBS) to achieve the desired final concentration for your experiment.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent precipitation.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately to avoid potential degradation or precipitation of the compound.
Storage and Stability
Proper storage is critical to maintain the activity of this compound. The following table provides recommended storage conditions. Stability studies are crucial to determine the long-term stability of the compound in various solvents and storage conditions.[3][4][5][6][7]
| Solution Type | Storage Temperature | Recommended Duration |
| Solid Compound | As per manufacturer's instructions | N/A |
| DMSO Stock Solution (10 mM) | -20°C or -80°C | Up to 6 months (verify with stability data) |
| Aqueous Working Solutions | 4°C | Use immediately; avoid storage |
Workflow and Logic Diagrams
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.[1]
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.[1]
Disclaimer: The information provided in these application notes is intended for guidance and is based on the limited information available for a compound designated as "this compound," which is primarily associated with a commercial sealant product. Researchers must verify the identity and properties of their specific compound and may need to optimize the protocols accordingly. Always follow good laboratory practices and consult the relevant safety data sheets.
References
Application Notes and Protocols for RLA-5331 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
RLA-5331 is an innovative iron-activatable anti-androgen drug conjugate designed for targeted therapy of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] This compound leverages the elevated levels of ferrous iron (Fe²⁺) within the tumor microenvironment to unleash a potent anti-androgen payload.[2] This payload subsequently disrupts the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression.[2] this compound has demonstrated anti-proliferative effects in various mCRPC cell lines and has been shown to down-regulate the expression of key AR target genes, such as Kallikrein-related peptidase 2 (KLK2) and Kallikrein-related peptidase 3 (KLK3), also known as Prostate-Specific Antigen (PSA).[1][3][4][5]
Western blot analysis is a fundamental technique to elucidate the mechanism of action of this compound by quantifying the expression levels of AR and its downstream targets. These application notes provide a comprehensive guide and detailed protocols for utilizing Western blotting to assess the efficacy of this compound in prostate cancer cell lines.
Mechanism of Action of this compound
This compound is a pro-drug that is activated by ferrous iron. In the high iron environment of mCRPC, the drug conjugate releases its anti-androgen component. This active component then antagonizes the androgen receptor, preventing its translocation to the nucleus and subsequent transcription of target genes essential for tumor growth and survival.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Lines: LNCaP, VCaP, PC3, or C4-2B cells can be used. LNCaP cells are a suitable model as they are known to express AR, KLK2, and KLK3.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Hormone Starvation: For experiments investigating androgen-dependent signaling, starve the cells in RPMI-1640 medium containing 10% charcoal-stripped FBS for 24 hours prior to treatment to reduce baseline AR activity.
-
This compound Treatment: Treat the cells with 5 µM this compound or vehicle control (e.g., DMSO) for 24 hours. A dose-response (e.g., 0.1, 1, 5, 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment is recommended for initial characterization.
-
Positive Control: For hormone-starved cells, a treatment with an AR agonist like dihydrotestosterone (B1667394) (DHT) at 10 nM can be used as a positive control for AR activation.
B. Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
C. Western Blot Protocol
-
Sample Preparation: Normalize the protein concentration for all samples. Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting AR, KLK2, KLK3/PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle shaking. Recommended antibody dilutions should be optimized, but starting dilutions are provided in the table below.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables.
Table 1: Recommended Primary Antibodies and Conditions
| Target Protein | Host Species | Starting Dilution | Expected Band Size (kDa) | Supplier (Example) | Catalog # (Example) |
| Androgen Receptor | Rabbit | 1:1000 | ~110 | Cell Signaling Technology | #5153 |
| KLK2 | Mouse | 1:1000 | ~30 | Thermo Fisher Scientific | TA802077 |
| KLK3/PSA | Rabbit | 1:1000 | ~33-34 | Cell Signaling Technology | #5365 |
| GAPDH | Rabbit | 1:5000 | ~37 | Cell Signaling Technology | #5174 |
| β-actin | Mouse | 1:5000 | ~42 | Cell Signaling Technology | #3700 |
Table 2: Expected Results of this compound Treatment on Protein Expression
| Treatment | Androgen Receptor (AR) | KLK2 | KLK3/PSA |
| Vehicle Control | Baseline Expression | Baseline Expression | Baseline Expression |
| This compound (5 µM) | No significant change or slight decrease | Decreased | Decreased |
| DHT (10 nM) | No significant change | Increased | Increased |
| This compound + DHT | No significant change | Decreased (compared to DHT alone) | Decreased (compared to DHT alone) |
Expected Outcomes
Treatment of androgen-sensitive prostate cancer cells (e.g., LNCaP) with this compound is expected to lead to a dose- and time-dependent decrease in the protein expression levels of the AR downstream targets, KLK2 and KLK3/PSA. The expression of the androgen receptor itself may not significantly change, as this compound's primary mechanism is the inhibition of AR's transcriptional activity rather than its degradation. These results would provide strong evidence for the on-target activity of this compound and its potential as a therapeutic agent for mCRPC.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded per well. |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Primary/secondary antibody concentration too low | Optimize antibody dilutions. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Primary/secondary antibody concentration too high | Decrease antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Primary antibody is not specific | Use a different primary antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
References
Application Notes and Protocols for High-Throughput Screening of RLA-5331, a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to a variety of chronic diseases. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Aberrant NLRP3 inflammasome activation is implicated in a wide range of inflammatory and autoimmune disorders. RLA-5331 is a novel small molecule compound identified as a potent and selective inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive guide for the use of this compound in high-throughput screening (HTS) to identify and characterize its inhibitory effects on the NLRP3 inflammasome pathway. The protocols detailed below are designed for automated HTS platforms and can be adapted for various research needs.
Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that is activated in a two-step process: priming and activation. The priming step, often initiated by microbial components or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway. The activation step is triggered by a diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms. This compound is hypothesized to interfere with the assembly or activation of the NLRP3 inflammasome complex.
References
Application Notes and Protocols for RLA-5331 In Vivo Experiments
Disclaimer: Publicly available information on RLA-5331, including its mechanism of action and preclinical data, is not available at the time of this writing. The following application notes and protocols are based on a hypothetical mechanism of action for this compound as a potent and selective inhibitor of the NLRP3 inflammasome. Researchers should adapt these protocols based on the actual properties of this compound.
Introduction
This compound is a novel small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system and its dysregulation is implicated in a wide range of inflammatory diseases.[1] this compound is hypothesized to exert its anti-inflammatory effects by directly binding to and inhibiting the assembly of the NLRP3 inflammasome complex, thereby reducing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. These application notes provide detailed protocols for the in vivo evaluation of this compound in a murine model of NLRP3-mediated peritonitis.
Hypothetical Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the direct inhibition of the NLRP3 inflammasome complex. The diagram below illustrates the signaling cascade leading to NLRP3 activation and the putative point of intervention for this compound.
References
Application Notes and Protocols for Immunofluorescence Staining
Disclaimer: The designation "RLA-5331" does not correspond to a known commercially available reagent for immunofluorescence staining based on publicly available information. The following application notes and protocols are provided as a general and representative guide for immunofluorescence staining procedures and are intended for researchers, scientists, and drug development professionals. For actual experimental work, always refer to the specific datasheet and protocols provided by the manufacturer of the antibody or reagent in use.
I. Introduction
Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins or other antigens within cells or tissue sections. This method relies on the use of antibodies that are chemically conjugated to fluorescent dyes. When these fluorescently-labeled antibodies bind to their target antigen, the location of the antigen can be visualized using a fluorescence microscope. These application notes provide a detailed protocol for the use of a hypothetical primary antibody, hereafter referred to as this compound, for the detection of its target antigen in cultured cells and tissue sections.
II. Quantitative Data Summary
The following table provides recommended starting dilutions and conditions for the hypothetical this compound antibody. Optimal conditions may vary depending on the specific cell type, tissue, and experimental setup, and should be determined empirically by the end-user.
| Parameter | Cultured Cells | Frozen Tissue Sections | Paraffin-Embedded Tissue |
| Fixation | 4% Paraformaldehyde (PFA) for 15 min | Cold Acetone (B3395972) for 10 min | 10% Neutral Buffered Formalin (NBF) for 24-48h |
| Permeabilization | 0.1% Triton X-100 in PBS for 10 min | 0.1% Triton X-100 in PBS for 15 min | Not required if using heat-induced epitope retrieval |
| Antigen Retrieval | Not generally required | Not generally required | Heat-Induced Epitope Retrieval (HIER) in Citrate Buffer (pH 6.0) |
| Blocking Solution | 5% Normal Goat Serum in PBS | 5% Normal Goat Serum in PBS | 5% Normal Goat Serum in PBS |
| Primary Antibody (this compound) Dilution | 1:100 - 1:500 | 1:50 - 1:200 | 1:100 - 1:400 |
| Incubation Time (Primary Antibody) | 1 hour at RT or overnight at 4°C | 1 hour at RT or overnight at 4°C | 1 hour at RT or overnight at 4°C |
| Secondary Antibody Dilution | 1:500 - 1:1000 | 1:500 - 1:1000 | 1:500 - 1:1000 |
| Incubation Time (Secondary Antibody) | 1 hour at RT, in the dark | 1 hour at RT, in the dark | 1 hour at RT, in the dark |
III. Experimental Protocols
A. Immunofluorescence Staining of Cultured Adherent Cells
This protocol describes the steps for staining cells grown on glass coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (5% Normal Goat Serum, 0.3% Triton X-100 in PBS)
-
Primary Antibody (this compound)
-
Fluorophore-conjugated Secondary Antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting Medium
Procedure:
-
Wash the cells grown on coverslips three times with PBS for 5 minutes each.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[2]
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[1]
-
Dilute the primary antibody (this compound) in the appropriate dilution buffer (e.g., PBS with 1% BSA) and incubate the cells for 1 hour at room temperature or overnight at 4°C.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the dilution buffer and incubate the cells for 1 hour at room temperature in the dark.[1]
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the staining using a fluorescence microscope.
B. Immunofluorescence Staining of Frozen Tissue Sections
This protocol is for use with cryostat sections of fresh-frozen tissue.[3][4]
Materials:
-
PBS
-
Cold Acetone or Methanol
-
Blocking Buffer (5% Normal Goat Serum in PBS)
-
Primary Antibody (this compound)
-
Fluorophore-conjugated Secondary Antibody
-
DAPI or Hoechst stain
-
Mounting Medium
Procedure:
-
Allow the frozen tissue sections on slides to air dry for 30 minutes at room temperature.
-
Fix the sections in ice-cold acetone for 10 minutes.[4]
-
Air dry the slides for 10-20 minutes.
-
Wash the slides three times with PBS for 5 minutes each.
-
Block the sections with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (this compound) diluted in dilution buffer overnight at 4°C in a humidified chamber.[2]
-
Wash the slides three times with PBS for 5 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS for 5 minutes each in the dark.
-
Counterstain with DAPI or Hoechst for 5 minutes.
-
Wash with PBS.
-
Mount the slides with mounting medium and a coverslip.
-
Image with a fluorescence microscope.
IV. Visualizations
A. General Immunofluorescence Workflow
Caption: General workflow for indirect immunofluorescence staining.
B. Example Signaling Pathway: MAPK/ERK Pathway
The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway, a common subject of investigation using immunofluorescence to study the localization and activation of its components.
Caption: Simplified MAPK/ERK signaling pathway.
References
Application Note: Utilizing CRISPR Screens to Elucidate the Mechanism of Action of RLA-5331, a Novel Anti-Cancer Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool for elucidating the mechanism of action of novel therapeutic compounds.[1][2] CRISPR screens can systematically interrogate the function of thousands of genes, identifying those that modulate cellular responses to a drug, thereby revealing its molecular targets and associated signaling pathways.[1][2] This application note describes the use of pooled CRISPR knockout screens to investigate the synthetic lethal interactions of a novel anti-cancer compound, RLA-5331.
This compound is a selective inhibitor of a critical kinase in a hypothetical oncogenic signaling pathway. To identify genes that sensitize or impart resistance to this compound, a genome-wide CRISPR knockout screen was performed in a relevant cancer cell line. The results of this screen provide valuable insights into the compound's mechanism of action, potential biomarkers for patient stratification, and rational combination therapy strategies.
Data Presentation
A genome-wide CRISPR knockout screen was conducted in A549 lung adenocarcinoma cells treated with a sub-lethal dose of this compound. The screen identified several genes whose knockout conferred either resistance or sensitivity to the compound. The top hits are summarized in the tables below.
Table 1: Genes Conferring Resistance to this compound upon Knockout
| Gene Symbol | Description | Log2 Fold Change (Resistant) | p-value |
| GENE-A | E3 Ubiquitin Ligase | 5.8 | 1.2e-8 |
| GENE-B | Kinase Scaffold Protein | 5.2 | 3.5e-8 |
| GENE-C | Transcription Factor | 4.9 | 7.1e-7 |
| GENE-D | Deubiquitinase | 4.5 | 1.4e-6 |
Table 2: Genes Conferring Sensitivity to this compound upon Knockout
| Gene Symbol | Description | Log2 Fold Change (Sensitive) | p-value |
| GENE-X | Tumor Suppressor Protein | -6.1 | 8.9e-9 |
| GENE-Y | DNA Repair Protein | -5.5 | 2.1e-8 |
| GENE-Z | Metabolic Enzyme | -5.1 | 5.6e-8 |
| GENE-W | Cell Cycle Checkpoint Protein | -4.8 | 9.3e-7 |
Experimental Protocols
A detailed methodology for performing a CRISPR knockout screen with this compound is provided below. This protocol is adapted from established methods for conducting pooled CRISPR screens.[3]
Protocol 1: Pooled CRISPR Knockout Screen
1. Cell Line Preparation and Cas9 Expression:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Generate a stable Cas9-expressing A549 cell line by lentiviral transduction with a lentiCas9-Blast vector.
-
Select for Cas9-expressing cells using blasticidin (10 µg/mL) for 7-10 days.
-
Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout).
2. Lentiviral CRISPR Library Production:
-
Amplify a genome-wide pooled sgRNA library (e.g., GeCKO v2).
-
Co-transfect HEK293T cells with the sgRNA library plasmid, psPAX2 (packaging), and pMD2.G (envelope) using a transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus by ultracentrifugation.
-
Titer the virus on the target cell line (A549-Cas9) to determine the optimal multiplicity of infection (MOI).
3. CRISPR Library Transduction:
-
Seed A549-Cas9 cells at a density that will result in a representation of at least 500 cells per sgRNA in the library.
-
Transduce the cells with the pooled sgRNA library at an MOI of 0.3 to ensure that most cells receive a single sgRNA.
-
Select transduced cells with puromycin (B1679871) (2 µg/mL) for 2-3 days.
4. This compound Treatment and Cell Harvesting:
-
Split the transduced cell population into two replicates for each condition (vehicle control and this compound treatment).
-
Treat the cells with either DMSO (vehicle) or this compound at a pre-determined IC20 concentration.
-
Culture the cells for 14 days, ensuring that the cell number per sgRNA is maintained above 500 during passaging.
-
Harvest the cells at the end of the treatment period.
5. Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the harvested cells using a commercial kit.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Perform high-throughput sequencing of the PCR amplicons to determine the representation of each sgRNA.
6. Data Analysis:
-
Align sequencing reads to the sgRNA library reference.
-
Count the number of reads for each sgRNA in each sample.
-
Calculate the log2 fold change in sgRNA representation between the this compound-treated and vehicle-treated samples.
-
Use statistical packages like MAGeCK to identify significantly enriched or depleted sgRNAs and their corresponding genes.[3]
Visualizations
Signaling Pathway
The hypothetical signaling pathway in which this compound acts is depicted below. The CRISPR screen results suggest that GENE-A is a negative regulator of the this compound target, while GENE-X is a component of a parallel pathway that becomes essential upon inhibition of the primary pathway by this compound.
Caption: Hypothetical signaling pathway affected by this compound.
Experimental Workflow
The overall workflow for the application of CRISPR screens to identify the mechanism of action of this compound is illustrated below.
References
- 1. Advancements in CRISPR screens for the development of cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The applications of CRISPR screen in functional genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes for RLA-5331: Characterization by Flow Cytometry
Introduction
RLA-5331 is a novel compound under investigation for its potential therapeutic effects. Understanding its mechanism of action and impact on cellular processes is crucial for its development. Flow cytometry is a powerful technology that allows for the rapid, quantitative analysis of single cells. This application note provides an overview and detailed protocols for utilizing flow cytometry to characterize the effects of this compound on key cellular events, including cell surface marker expression, apoptosis, and cell cycle progression.
Mechanism of Action & Signaling Pathway
While the precise mechanism of action for this compound is under investigation, preliminary studies suggest it may modulate inflammatory signaling pathways. One hypothesized pathway involves the inhibition of the NLRP3 inflammasome, a key component of the innate immune system.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[1] Further studies are required to fully elucidate the signaling cascade affected by this compound.
Caption: Hypothesized signaling pathway of this compound action.
Flow Cytometry Protocols
Flow cytometry is a versatile platform for assessing cellular characteristics. By labeling cells with fluorescent markers, researchers can identify and quantify specific cell populations and cellular states.
Cell Surface Marker Analysis
This protocol is for the identification and quantification of cell surface proteins, which is essential for immunophenotyping and assessing cellular responses to this compound.[2][3][4][5]
Experimental Workflow
Caption: Workflow for cell surface marker staining.
Protocol
-
Cell Preparation: Prepare a single-cell suspension from cell culture or tissue.[3]
-
Cell Count and Aliquot: Count the cells and aliquot approximately 1 x 10^6 cells per tube.[2][4]
-
Washing: Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA) and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.[2][3]
-
Fc Receptor Blocking (Optional): To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.[2][3]
-
Antibody Staining: Add the predetermined optimal concentration of fluorescently conjugated primary antibody to the cell pellet and vortex gently. Incubate for 20-30 minutes at 4°C or on ice, protected from light.[2]
-
Washing: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Repeat the wash step twice to remove unbound antibodies.[2][3]
-
Resuspension: Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.[2][3]
-
Data Acquisition: Analyze the samples on a flow cytometer.
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide, PI).[6][7]
Experimental Workflow
Caption: Workflow for Annexin V and PI apoptosis assay.
Protocol
-
Induce Apoptosis: Treat cells with this compound for the desired time. Include appropriate positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[6]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution and Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content, as measured by propidium iodide (PI) staining.[8][9][10][11][12]
Experimental Workflow
Caption: Workflow for cell cycle analysis using PI staining.
Protocol
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet (approximately 2 x 10^6 cells) in 1 mL of ice-cold PBS.[10] While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol (B145695) to fix the cells.[10]
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[10][11]
-
Washing: Centrifuge the fixed cells at 200 x g for 10 minutes.[10] Discard the ethanol and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[10]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[10]
-
Data Acquisition: Analyze the samples on a flow cytometer.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between different treatment groups (e.g., vehicle control vs. This compound at various concentrations).
Table 1: Example Data Summary for Cell Surface Marker Analysis
| Treatment | Marker X Positive (%) | Marker Y MFI |
| Vehicle Control | 50.2 ± 3.5 | 1500 ± 120 |
| This compound (1 µM) | 35.8 ± 2.9 | 980 ± 95 |
| This compound (10 µM) | 20.1 ± 1.8 | 650 ± 70 |
Table 2: Example Data Summary for Apoptosis Assay
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 ± 2.1 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| This compound (1 µM) | 80.3 ± 3.8 | 15.2 ± 2.1 | 4.5 ± 0.8 |
| This compound (10 µM) | 65.7 ± 4.2 | 28.9 ± 3.5 | 5.4 ± 1.1 |
Table 3: Example Data Summary for Cell Cycle Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 4.1 | 25.3 ± 2.8 | 14.2 ± 1.9 |
| This compound (1 µM) | 75.2 ± 3.7 | 15.1 ± 2.2 | 9.7 ± 1.5 |
| This compound (10 µM) | 85.9 ± 2.9 | 8.3 ± 1.6 | 5.8 ± 1.0 |
Note: MFI = Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
These protocols and data presentation formats provide a robust framework for characterizing the cellular effects of novel compounds like this compound using flow cytometry. Researchers should optimize staining concentrations and incubation times for their specific cell types and antibodies.
References
- 1. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Surface Marker Analysis by Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometry Protocol [sigmaaldrich.com]
Measuring the In Vitro Efficacy of RLA-5331: Application Notes and Protocols
For Research Use Only.
Introduction
RLA-5331 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway is a critical intracellular network that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention.[2][3] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its anti-proliferative effects and its impact on the phosphorylation of key downstream targets.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound exerts its biological effects by inhibiting the activity of PI3K, a critical upstream kinase in the pathway.[2] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2] This blockage inhibits the recruitment and activation of downstream kinases such as Akt.[2] The subsequent lack of active Akt leads to the inactivation of mTOR and its downstream effectors, ultimately resulting in the inhibition of cell proliferation and survival.[4][5]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
I. Assessment of Anti-Proliferative Activity using a Resazurin-Based Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a resazurin-based cell viability assay.[6] This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[7]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound.
Materials
-
Cancer cell line of interest (e.g., MCF7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Microplate reader with fluorescence capabilities
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[2] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[2]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentration range should span the expected IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.[2]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[2]
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.[2] Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[2]
Data Presentation
| Cell Line | This compound IC50 (nM) |
| MCF7 | [Insert Value] |
| A549 | [Insert Value] |
| [Other] | [Insert Value] |
II. Confirmation of Mechanism of Action by Western Blotting
This protocol details the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and S6 Ribosomal Protein (a downstream target of mTORC1), following treatment with this compound.[3][8] A decrease in the phosphorylation of these proteins will confirm the inhibitory action of this compound on the pathway.[3]
Experimental Workflow: Western Blotting
Caption: Workflow for Western blot analysis of protein phosphorylation.
Materials
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)[10]
-
Blocking buffer (5% BSA in TBST)[9]
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-S6, rabbit anti-S6, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[9] Scrape the cells and collect the lysate.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[2]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[8] Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
| Treatment | p-Akt (Ser473) / Total Akt Ratio | p-S6 / Total S6 Ratio |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (X nM) | [Insert Value] | [Insert Value] |
| This compound (Y nM) | [Insert Value] | [Insert Value] |
| This compound (Z nM) | [Insert Value] | [Insert Value] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges for Poorly Soluble Compounds
This resource offers troubleshooting guides and frequently asked questions in a direct question-and-answer format to address common experimental challenges.
Troubleshooting Guides
Issue: [Your Compound Name] is Precipitating Out of Solution During In Vitro Assays
Possible Causes & Solutions:
-
-
Solution 1: pH Modification. The solubility of many ionizable compounds is pH-dependent. If your compound has acidic or basic functional groups, adjusting the pH of your buffer can significantly increase its solubility. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH is often beneficial.
-
Solution 2: Utilize Co-solvents. The inclusion of a water-miscible organic solvent in your final assay buffer can help maintain the solubility of your compound. Common co-solvents include DMSO, ethanol, and PEG 400. It is crucial to first determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent.
-
-
"Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of your compound.
-
Solution: Buffer Composition Optimization. If possible, try reducing the salt concentration of your buffer or test alternative buffer systems with lower ionic strength.
-
Logical Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
What are the most common initial steps to improve the solubility of a new chemical entity? The initial steps typically involve physical and chemical modifications.[1] Physical approaches include particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution.[2][3] Chemical methods often start with pH adjustment for ionizable compounds and the use of surfactants or co-solvents.[1][2] How can I prepare a formulation for in vivo animal studies with a poorly soluble compound? For oral administration, formulations such as co-solvent systems (e.g., PEG 400/ethanol/water), surfactant-based systems (micellar solutions or self-emulsifying drug delivery systems - SEDDS), and suspensions of micronized or nanosized drug particles are commonly used.[4][3] For parenteral administration, nanosuspensions or solutions with co-solvents and surfactants are often employed.[4][3] The choice of formulation depends on the drug's properties and the intended route of administration.[5] What is a solid dispersion and how can it improve solubility? A solid dispersion is a system where a hydrophobic drug is dispersed in a hydrophilic carrier matrix.[1] This is typically achieved through methods like hot-melt extrusion or solvent evaporation.[1] The carrier enhances the wettability and dissolution rate of the drug, often by maintaining it in an amorphous (non-crystalline) state, which has higher apparent solubility.[1]Quantitative Data
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug | 10 - 1,000 | Simple, cost-effective. | Only applicable to ionizable drugs; risk of precipitation upon pH change. |
| Co-solvency | Reducing the polarity of the solvent | 2 - 500 | Easy to prepare and evaluate.[3] | Potential for in vivo precipitation upon dilution; solvent toxicity. |
| Micronization | Increased surface area | 2 - 10 | Applicable to many drugs. | May not be sufficient for very poorly soluble compounds.[2] |
| Nanosuspension | Drastically increased surface area and saturation solubility | 10 - 1,000 | Applicable to a wide range of drugs, including those insoluble in lipids.[1][3] | Requires specialized equipment; potential for particle aggregation. |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier | 10 - 10,000 | Significant solubility enhancement; potential for amorphous stabilization. | Thermostability of the drug can be a limitation for melt-based methods.[1] |
| Cyclodextrin Complexation | Encapsulation of the drug molecule | 2 - 5,000 | Can increase solubility and stability. | Can be expensive; stoichiometry of complexation needs to be determined. |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent
Materials:
-
DMSO, Ethanol, PEG 400, Propylene Glycol
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well plate with a clear bottom
-
Plate reader capable of measuring turbidity at ~600 nm
Procedure:
-
In a 96-well plate, add 198 µL of the aqueous buffer to multiple wells.
-
Add 2 µL of each stock solution to separate wells in triplicate, resulting in a final concentration of 100 µM with 1% organic solvent. Include a buffer-only control.
-
Seal the plate and incubate at room temperature for 1 hour with gentle shaking.
-
Measure the absorbance (turbidity) of each well at 600 nm.
Experimental Workflow for Co-solvent Screening:
Protocol 2: Preparation of a Nanosuspension by Precipitation
Materials:
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
An aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or HPMC)
-
Stir plate and magnetic stir bar
-
High-shear homogenizer or sonicator
Procedure:
-
Prepare the aqueous phase by dissolving the stabilizer in water.
-
Place the aqueous phase on a stir plate and stir vigorously.
-
Slowly inject the organic phase into the stirring aqueous phase. Precipitation of the drug as nanoparticles should occur.
-
Subject the resulting suspension to high-shear homogenization or sonication to further reduce particle size and improve uniformity.
-
Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and drug concentration.
Signaling Pathway Visualization (Example for a hypothetical drug target):
References
Optimizing "Inhibitor XYZ" Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting and guidance for researchers and drug development professionals working with "Inhibitor XYZ," a novel small molecule inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides will help you optimize its concentration for your cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for "Inhibitor XYZ" in a cell-based assay?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly cell-type and assay-dependent. A dose-response experiment is crucial to determine the effective concentration for your specific model system.
Q2: How should I prepare the stock solution of "Inhibitor XYZ"?
A2: "Inhibitor XYZ" is typically soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and storing it at -20°C or -80°C. For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways affected by "Inhibitor XYZ"?
A3: "Inhibitor XYZ" is known to primarily target the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are critical for cell growth, proliferation, and survival.[1][2] The specific effects can vary between different cell lines and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of "Inhibitor XYZ" at the tested concentrations. | 1. Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line. 2. Cell Line Insensitivity: The target pathway may not be active or critical for survival/proliferation in your chosen cell line. 3. Reagent Instability: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value. 2. Use a Positive Control Cell Line: Confirm the inhibitor's activity in a cell line known to be sensitive to its effects. 3. Verify Reagent Integrity: Use a fresh stock of the inhibitor and ensure proper storage conditions. |
| High levels of cell death observed, even at low concentrations. | 1. Off-Target Effects: At higher concentrations, the inhibitor may be affecting other critical cellular pathways. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Synergistic Effects: The inhibitor may be interacting with other components in the cell culture medium. | 1. Lower the Concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Perform a Solvent Control: Treat cells with the highest concentration of the solvent used in your experiment to assess its toxicity. 3. Simplify the Medium: If possible, use a simpler medium formulation to rule out synergistic interactions. |
| Inconsistent or variable results between experiments. | 1. Inconsistent Cell Seeding Density: Variations in the number of cells seeded can affect their response to the inhibitor. 2. Variable Incubation Times: The duration of inhibitor treatment can significantly impact the outcome. 3. Pipetting Errors: Inaccurate dilutions can lead to inconsistent final concentrations. | 1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and across experiments. 2. Maintain Consistent Incubation Times: Adhere to a strict timeline for inhibitor treatment. 3. Calibrate Pipettes: Regularly check and calibrate your pipettes to ensure accurate liquid handling. |
Experimental Protocols
Dose-Response Experiment for IC50 Determination
This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of "Inhibitor XYZ" using a cell viability assay.
Caption: Workflow for determining the IC50 of "Inhibitor XYZ".
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by "Inhibitor XYZ."
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. "Inhibitor XYZ" is designed to interfere with key components of this cascade.
Caption: "Inhibitor XYZ" targets the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival that can be affected by "Inhibitor XYZ".
Caption: Potential inhibitory action of "Inhibitor XYZ" on the MAPK/ERK pathway.
References
RLA-5331 off-target effects and mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects of the hypothetical molecule RLA-5331. The following information is based on established principles of drug discovery and molecular biology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern because they can lead to:
-
Cellular Toxicity: Binding to unintended proteins can disrupt critical cellular pathways, resulting in toxicity.[1]
-
Reduced Therapeutic Efficacy: Off-target binding can diminish the concentration of the drug available to engage its intended target.
-
Adverse Side Effects in a Clinical Setting: In a whole organism, off-target effects can manifest as undesirable side effects.[2]
Q2: My experiment with this compound is showing an unexpected phenotype. How can I determine if this is an off-target effect?
A2: Investigating an unexpected phenotype requires a systematic approach to distinguish between on-target and off-target effects. A multi-pronged strategy is recommended, combining computational and experimental methods.[1][3] Key steps include:
-
Target Engagement Confirmation: Verify that this compound is binding to its intended target in your experimental system.
-
Dose-Response Analysis: Determine if the unexpected phenotype is observed at concentrations consistent with the on-target activity of this compound.
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control.[1]
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.[1]
Q3: What are the common signaling pathways that could be affected by off-target binding of this compound?
A3: While the specific off-target profile of this compound is hypothetical, kinase inhibitors, a common class of therapeutic agents, are known to have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[4] Therefore, unintended inhibition of kinases in major signaling pathways is a possibility. These pathways could include:
-
Toll-like Receptor (TLR) Signaling: TLRs are crucial for innate immunity, and their signaling cascades involve numerous kinases.[5]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is central to cell proliferation, differentiation, and stress responses.[6]
-
mTOR Signaling: The mammalian Target of Rapamycin (mTOR) pathway is a key regulator of cell growth, metabolism, and survival.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cellular Toxicity at Low Concentrations of this compound | Off-target engagement of a critical cellular protein. | 1. Perform a kinase panel screen to identify potential off-target kinases. 2. Conduct a cell viability assay with a panel of cell lines to identify sensitive and resistant lines, which may provide clues about the affected pathway. |
| Inconsistent Results Between Different Batches of this compound | Variation in purity or the presence of active impurities. | 1. Verify the purity and identity of each batch using analytical methods such as HPLC and mass spectrometry. 2. If possible, obtain a new, highly purified lot of this compound. |
| Phenotype Observed with this compound is Not Rescued by Overexpressing the Intended Target | The phenotype is likely due to an off-target effect. | 1. Employ genetic knockdown of the intended target to confirm if the phenotype persists.[1] 2. Use a structurally distinct inhibitor of the same target to see if it recapitulates the phenotype. |
| This compound Shows Efficacy in Biochemical Assays but not in Cell-Based Assays | Poor cell permeability or rapid metabolism of the compound. | 1. Perform a cell permeability assay (e.g., PAMPA). 2. Analyze the metabolic stability of this compound in cell culture medium and cell lysates. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates a hypothetical kinase selectivity profile for this compound, which would be generated from a kinase panel screen. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).
| Kinase Target | Family | % Inhibition @ 1 µM |
| Target Kinase A (On-Target) | TK | 95% |
| Off-Target Kinase 1 | CMGC | 85% |
| Off-Target Kinase 2 | AGC | 60% |
| Off-Target Kinase 3 | CAMK | 15% |
| Off-Target Kinase 4 | TKL | 5% |
TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK; AGC: PKA, PKG, PKC; CAMK: Calcium/calmodulin-dependent protein kinase; TKL: Tyrosine kinase-like.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses whether this compound binds to its intended target in intact cells by measuring changes in the thermal stability of the target protein.[1][4]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[4]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).[1][4]
-
Protein Separation: Separate soluble proteins from aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.[4] An increase in the thermal stability of the target protein in the presence of this compound indicates target engagement.
2. Kinase Panel Screening
To identify potential off-targets, this compound can be screened against a large panel of purified kinases.
-
Assay Principle: The assay measures the ability of this compound to inhibit the activity of each kinase in the panel, typically using a radiometric or fluorescence-based method.
-
Data Analysis: Results are usually expressed as the percentage of inhibition at a single concentration or as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Mandatory Visualizations
Caption: Hypothetical off-target signaling pathway of this compound.
Caption: Workflow for investigating unexpected phenotypes.
Mitigation Strategies
1. Rational Drug Design
If off-target effects are identified, medicinal chemistry efforts can be employed to design new analogs of this compound with improved selectivity. This involves using computational modeling and structure-activity relationship (SAR) studies to modify the chemical structure to reduce binding to off-target proteins while maintaining on-target potency.[7]
2. Dose Optimization
Using the lowest effective concentration of this compound can help minimize off-target effects, as higher concentrations are more likely to engage lower-affinity off-targets.[1] Careful dose-titration experiments are crucial to identify the optimal concentration that maximizes the on-target effect while minimizing off-target liabilities.
3. Use of Highly Selective Compounds
Whenever possible, prioritize the use of compounds that have been extensively profiled and demonstrated to have high selectivity for the intended target.[1] While this compound is a hypothetical molecule, in a real-world scenario, comparing its selectivity profile to other known inhibitors of the same target would be a critical step.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Toll-like receptor signaling pathways and the evidence linking toll-like receptor signaling to cardiac ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Troubleshooting RLA-5331 experimental variability
Welcome to the technical support center for RLA-5331. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the tyrosine kinase JAKA (Janus Kinase A), a fictitious enzyme critical in the cytokine signaling pathway. By binding to the ATP-binding site of JAKA, this compound prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of the JAKA/STAT pathway leads to the downregulation of inflammatory gene expression.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C.[1] For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. Stability studies are crucial to determine how environmental factors like temperature and humidity impact the shelf life, safety, and efficacy of pharmaceutical products.[2]
Q3: I am observing inconsistent results in my cell-based assays. What are the potential causes?
Inconsistent results can arise from several factors, including:
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can significantly impact cellular response to this compound.[3]
-
Compound Handling: Improper storage or multiple freeze-thaw cycles of this compound stock solutions can lead to degradation.
-
Assay Protocol: Deviations in incubation times, reagent concentrations, or detection methods can introduce variability.
-
Cell Line Integrity: Ensure the cell line has not been contaminated or undergone genetic drift.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound
If you are observing a higher than expected IC50 value in your cell viability or signaling assays, consider the following troubleshooting steps:
-
Verify Compound Integrity:
-
Prepare a fresh stock solution of this compound from a new aliquot.
-
Confirm the concentration of your stock solution using a reliable method such as UV-Vis spectrophotometry.
-
-
Optimize Cell Seeding Density:
-
Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. High cell density can lead to increased resistance.
-
-
Check Serum Concentration:
-
This compound may bind to serum proteins, reducing its effective concentration. Try reducing the serum concentration in your assay medium or using a serum-free medium if your cells can tolerate it.
-
-
Confirm Target Expression:
-
Verify the expression and activity of the JAKA target protein in your cell line using techniques like Western blotting or an activity assay.
-
Issue 2: High background signal in the JAKA phosphorylation assay
High background in a JAKA phosphorylation assay can mask the inhibitory effect of this compound. To reduce background, consider the following:
-
Optimize Antibody Concentrations:
-
Titrate your primary and secondary antibodies to find the optimal concentrations that provide a good signal-to-noise ratio.
-
-
Increase Washing Steps:
-
Incorporate additional and more stringent wash steps after antibody incubations to remove non-specific binding.
-
-
Use a Phosphatase Inhibitor Cocktail:
-
Include a phosphatase inhibitor cocktail in your cell lysis buffer to prevent dephosphorylation of your target protein.
-
-
Serum Starvation:
-
Serum contains growth factors that can activate the JAKA/STAT pathway. Serum-starving the cells for a few hours before stimulation can reduce baseline phosphorylation.
-
Data Presentation
Table 1: Effect of Cell Seeding Density on this compound IC50 in HT-29 Cells
| Seeding Density (cells/well) | This compound IC50 (nM) |
| 5,000 | 15.2 |
| 10,000 | 28.9 |
| 20,000 | 55.1 |
Table 2: Impact of Serum Concentration on this compound Potency
| Fetal Bovine Serum (%) | This compound IC50 (nM) |
| 10% | 45.8 |
| 5% | 25.3 |
| 1% | 12.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Protocol 2: Western Blot for JAKA Phosphorylation
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired time. Stimulate with a cytokine (e.g., IL-6) for a short period (e.g., 15 minutes) before harvesting.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated JAKA (p-JAKA) and total JAKA.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-JAKA signal to the total JAKA signal.
Visualizations
Caption: this compound inhibits the JAKA/STAT signaling pathway.
Caption: A logical workflow for troubleshooting common this compound issues.
References
How to improve RLA-5331 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with RLA-5331 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a precipitate after preparation or storage. What could be the cause?
A1: Precipitation of this compound from solution can stem from several factors:
-
Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer. This is a common issue for hydrophobic small molecules when diluted into aqueous solutions from organic stock solutions like DMSO.
-
Compound Degradation: this compound might be degrading into less soluble byproducts.[1] This can be influenced by factors such as pH, temperature, light exposure, or oxidative stress.
-
Improper Storage: Fluctuations in storage temperature can affect solubility and lead to precipitation.
Q2: I'm observing a decrease in the activity of this compound in my cell-based assays over time. What are the potential reasons?
A2: A gradual loss of activity can indicate compound instability in the assay medium. Key contributors to this include:
-
Hydrolysis: this compound may contain functional groups like esters or amides that are susceptible to hydrolysis, a reaction with water that breaks down the molecule.[2][3] This process can be catalyzed by acidic or basic conditions in your culture medium.
-
Oxidation: If this compound has electron-rich components, it may be prone to oxidation from dissolved oxygen in the buffer or exposure to light.[1][2]
-
Adsorption: The compound might be adsorbing to the surfaces of your plasticware (e.g., tubes, plates), which would lower its effective concentration in the solution.[1]
Q3: What are the initial steps I should take to troubleshoot the stability of this compound?
A3: A systematic approach is crucial. Begin by assessing the stability of your compound under various conditions. A preliminary stability test can involve incubating this compound solutions at different temperatures and for different durations, followed by analysis using methods like HPLC or LC-MS to detect any degradation products.[1]
Troubleshooting Guides
If you are encountering stability issues with this compound, the following guides provide structured approaches to identify and resolve the problem.
Guide 1: Addressing Precipitation
If this compound is precipitating from your solution, consider the following troubleshooting steps:
-
Optimize Solvent System: For compounds with low aqueous solubility, using a co-solvent system can be beneficial.[4] However, ensure the co-solvent is compatible with your experimental setup.
-
Adjust pH: The solubility of ionizable compounds can be significantly influenced by pH.[4] Experimenting with different pH values for your buffer may improve solubility.
-
Decrease Final Concentration: The simplest solution might be to work with a lower final concentration of this compound that is within its solubility limit.[4]
Guide 2: Mitigating Chemical Degradation
To prevent the chemical breakdown of this compound, implement the following strategies:
-
pH Optimization: If hydrolysis is suspected, determine the optimal pH range where this compound exhibits the greatest stability.[1]
-
Protect from Light: For light-sensitive compounds, storing solutions in amber vials or wrapping containers in aluminum foil can prevent photodegradation.[1]
-
Inert Atmosphere: If oxidation is a concern, preparing solutions and conducting experiments under an inert atmosphere, such as nitrogen or argon, can be effective.[1]
-
Temperature Control: Degradation reactions are often slower at lower temperatures. Storing stock solutions at -20°C or -80°C and preparing fresh dilutions for experiments can enhance stability.[1]
Data Summary
The following table summarizes common excipients that can be used to improve the solubility and stability of small molecules like this compound.
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate | Form micelles that encapsulate hydrophobic drug molecules, increasing their solubility.[5] |
| Co-solvents | Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs) | Increase the solubility of hydrophobic compounds by altering the polarity of the solvent.[5] |
| Cyclodextrins | α-cyclodextrin, β-cyclodextrin, Hydroxypropyl-β-cyclodextrin | Form inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment.[5][6] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
This protocol outlines a method to quickly evaluate the stability of this compound in a specific solvent or buffer.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare Test Solutions: Dilute the stock solution to the final working concentration in the aqueous buffer or medium to be tested.
-
Incubate Aliquots: Dispense aliquots of the test solution into separate vials for each time point and condition (e.g., 4°C, room temperature, 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench Degradation: At each time point, stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.[1]
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact this compound remaining.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the stability profile.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting this compound stability.
Caption: A logical workflow for diagnosing and resolving stability issues with this compound.
Caption: Potential chemical degradation pathways for a hypothetical compound like this compound.
References
RLA-5331 not showing expected results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with RLA-5331.
Introduction to this compound
This compound is a selective, potent, small-molecule inhibitor of the dual-specificity protein kinases MEK1 and MEK2. As a key component of the RAS/RAF/MEK/ERK signaling pathway, inhibition of MEK1/2 is expected to lead to a decrease in the phosphorylation of ERK1/2, resulting in the modulation of downstream cellular processes such as proliferation, differentiation, and survival. This compound is currently under investigation for its potential therapeutic applications in various oncology models.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Question 1: Why am I not observing a decrease in ERK1/2 phosphorylation after this compound treatment?
Possible Causes and Solutions:
-
Reagent Integrity:
-
This compound Degradation: Ensure that this compound has been stored correctly according to the product datasheet. Improper storage can lead to degradation and loss of activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Antibody Performance: The antibodies used for Western blotting may not be optimal.
-
Verify the specificity and sensitivity of your primary and secondary antibodies.
-
Run positive and negative controls to ensure the antibodies are working as expected.
-
Use a fresh aliquot of antibody.
-
-
-
Experimental Procedure:
-
Insufficient Incubation Time: The treatment duration may be too short. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing ERK1/2 dephosphorylation.
-
Incorrect Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the IC50 for ERK1/2 phosphorylation in your specific cell line.
-
Cell Line Specificity: The cell line you are using may have intrinsic resistance to MEK inhibition or may have compensatory signaling pathways.
-
Confirm that your cell line has a constitutively active RAS/RAF/MEK/ERK pathway.
-
Consider testing this compound in a different, well-characterized cell line known to be sensitive to MEK inhibitors.
-
-
-
Data Interpretation:
-
Loading Controls: Ensure that you are using appropriate loading controls (e.g., total ERK, GAPDH, β-actin) and that protein loading is consistent across all lanes.
-
Question 2: Why is this compound not inhibiting cell proliferation in my assay?
Possible Causes and Solutions:
-
Assay Conditions:
-
Suboptimal Cell Density: The initial cell seeding density may be too high or too low. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Assay Duration: The duration of the proliferation assay may not be sufficient to observe a significant effect. Extend the assay duration (e.g., 48, 72, 96 hours).
-
Serum Concentration: High concentrations of serum in the culture medium may contain growth factors that activate parallel signaling pathways, overriding the effect of MEK inhibition. Consider reducing the serum concentration.
-
-
Cell Line Characteristics:
-
Slow Proliferation Rate: The cell line may have a very slow doubling time, making it difficult to detect changes in proliferation over a short period.
-
Acquired Resistance: If you are using a cell line that has been cultured for an extended period, it may have developed resistance to MEK inhibitors.
-
-
This compound Bioavailability:
-
Compound Precipitation: this compound may precipitate in the culture medium. Visually inspect the medium for any signs of precipitation. If necessary, prepare fresh dilutions from your stock solution.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this compound? A: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
Q: What are the expected off-target effects of this compound? A: As a selective MEK1/2 inhibitor, this compound is designed for high specificity. However, like all small-molecule inhibitors, the potential for off-target effects exists. It is recommended to perform control experiments, such as using a structurally unrelated MEK inhibitor, to confirm that the observed phenotype is due to the on-target activity of this compound.
Q: Can this compound be used in in vivo studies? A: For information regarding the in vivo use of this compound, including recommended vehicles, dosing, and toxicity profiles, please refer to the specific in vivo product datasheet or contact our technical support team.
Experimental Protocols
Western Blot for p-ERK1/2 and Total ERK1/2
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Assay for Cell Proliferation
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Example Western Blot Densitometry Data
| Treatment Group | p-ERK1/2 (Relative Intensity) | Total ERK1/2 (Relative Intensity) | p-ERK/Total ERK Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 0.98 | 0.46 |
| This compound (100 nM) | 0.12 | 1.02 | 0.12 |
| This compound (1 µM) | 0.05 | 0.99 | 0.05 |
Table 2: Example Cell Viability (MTT) Assay Data
| Treatment Group | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| This compound (10 nM) | 1.10 | 88 |
| This compound (100 nM) | 0.75 | 60 |
| This compound (1 µM) | 0.40 | 32 |
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Preventing RLA-5331 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with RLA-5331. Find troubleshooting advice and answers to frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Question: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
Answer:
Reduced potency of this compound is often linked to its degradation. Several factors in your experimental workflow could be contributing to this issue. Consider the following potential causes and solutions:
-
Improper Storage: this compound is sensitive to light and temperature fluctuations. Ensure that the compound is stored under the recommended conditions to maintain its integrity.
-
Incorrect Solvent Preparation: The choice of solvent and the age of the stock solution can impact the stability of this compound.
-
Extended Incubation Times: Prolonged exposure to experimental conditions, such as elevated temperatures during incubation, can lead to degradation.
Refer to the table below for a summary of how different conditions can affect the stability of this compound.
| Parameter | Condition | Purity after 24 hours | Recommended Action |
| Temperature | 4°C | >99% | Store stock solutions at -20°C or -80°C. |
| Room Temperature (25°C) | 85% | Minimize time at room temperature during experiments. | |
| 37°C | 70% | Prepare fresh dilutions for each experiment. | |
| Light Exposure | Dark | >99% | Protect from light by using amber vials. |
| Ambient Light | 90% | Work with the compound in a dimly lit area. | |
| Solvent | Anhydrous DMSO | >99% | Use high-quality, anhydrous DMSO for stock solutions. |
| DMSO (non-anhydrous) | 95% | Avoid using old or potentially wet solvents. |
Question: My experimental results with this compound are inconsistent across different days. How can I improve reproducibility?
Answer:
Inconsistent results are often a symptom of compound instability or variations in experimental protocol. To enhance reproducibility:
-
Standardize Compound Handling: Ensure that every step of handling this compound, from thawing to dilution, is performed consistently. A standardized workflow is crucial.
-
Aliquot Stock Solutions: Upon receiving this compound, dissolve it in the appropriate solvent to create a concentrated stock solution. Then, create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Use Fresh Dilutions: Prepare fresh working dilutions of this compound from a stock aliquot for each experiment. Do not store diluted solutions for extended periods.
Below is a diagram illustrating the recommended workflow for handling this compound to ensure consistency.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, solid this compound and its stock solutions in anhydrous DMSO should be stored at -80°C and protected from light. For short-term storage of a few days, -20°C is acceptable.
Q2: Can I store diluted solutions of this compound for later use?
A2: It is strongly recommended to prepare fresh dilutions of this compound for each experiment. Storing diluted solutions, especially in aqueous media, can lead to rapid degradation and loss of activity.
Q3: What solvents are recommended for dissolving this compound?
A3: High-quality, anhydrous DMSO is the recommended solvent for creating stock solutions of this compound. For final dilutions in cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: How does pH affect the stability of this compound?
A4: this compound is most stable at a neutral pH (around 7.0-7.4). Extreme pH values, both acidic and alkaline, can accelerate its degradation. It is advisable to maintain the pH of your experimental buffers within this range.
| pH of Buffer | Stability (t½) at 37°C |
| 5.0 | 2 hours |
| 7.4 | 48 hours |
| 9.0 | 1.5 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Stock Solution (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex gently until the compound is completely dissolved.
-
Dispense into single-use, light-protected aliquots.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Dilutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations for your assay.
-
Use the working dilutions immediately after preparation.
-
Protocol 2: Cell-Based Assay for this compound Activity
This protocol assumes this compound is an inhibitor of the hypothetical "Kinase-X" in the "Signal-Y" pathway.
-
Cell Seeding: Plate your cells of interest at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare fresh working dilutions of this compound as described in Protocol 1.
-
Remove the old medium from the cells and replace it with a medium containing the various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Assay Readout: After incubation, measure the downstream effects of this compound on the Signal-Y pathway. This could involve techniques such as Western blotting for a phosphorylated substrate of Kinase-X, a reporter gene assay, or a cell viability assay.
The following diagram illustrates the hypothetical signaling pathway targeted by this compound.
This troubleshooting guide provides a logical flow for diagnosing issues with this compound experiments.
Overcoming resistance to RLA-5331 in cell lines
Disclaimer: RLA-5331 is a hypothetical compound presented for illustrative purposes. The following information is based on common principles of drug resistance to targeted therapies in cancer cell lines and does not pertain to any specific real-world agent.
Introduction
This compound is a novel, potent, and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K). It is designed to block the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound competitively binds to the ATP-binding pocket of the p110α catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, primarily the serine/threonine kinase AKT, and ultimately the mTOR complex 1 (mTORC1).[1][5] The intended result is the induction of cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Q2: My cells are showing intrinsic resistance to this compound. What are the possible reasons?
A2: Intrinsic resistance can occur due to several pre-existing factors within the cancer cells.[6] These may include:
-
Presence of mutations outside the drug target: For instance, mutations in downstream components of the pathway, such as a constitutively active AKT or mTOR, would render the cells insensitive to PI3K inhibition.
-
Loss of tumor suppressors: The absence or mutation of PTEN, a phosphatase that counteracts PI3K activity by converting PIP3 back to PIP2, is a common mechanism of resistance to PI3K inhibitors.[4]
-
Activation of bypass signaling pathways: Cells might rely on parallel survival pathways, such as the MAPK/ERK pathway, which can compensate for the inhibition of the PI3K/AKT/mTOR axis.
Q3: What is acquired resistance, and how can it be identified?
A3: Acquired resistance develops after an initial response to the drug. It is the result of selective pressure, where a small population of cancer cells with resistance-conferring alterations survives and proliferates.[6] You can identify acquired resistance by observing a gradual increase in the IC50 value of this compound in your cell line over time with continuous exposure to the drug. This is often confirmed by comparing the drug sensitivity of the parental cell line with the newly generated resistant cell line.
Troubleshooting Guide
Issue 1: The IC50 of this compound is significantly higher than expected in my cell line.
This could be due to experimental variables or intrinsic resistance mechanisms.
Troubleshooting Steps & Methodologies
-
Verify Experimental Setup:
-
Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment, as this can affect the final readout.
-
Drug Concentration and Stability: Confirm the correct dilution of this compound and check for its stability in your culture medium.
-
Assay Type: Different viability assays measure different cellular parameters. The MTT assay, for example, measures metabolic activity, which might not always directly correlate with cell death.[7][8] Consider using a complementary assay that measures apoptosis (e.g., Caspase-Glo) or cell counting.
-
-
Assess Target Engagement:
-
Western Blot Analysis: Check if this compound is inhibiting its intended target. A successful inhibition should result in a decrease in the phosphorylation of AKT (at Ser473 and Thr308) and downstream targets like S6 ribosomal protein.
-
Experimental Protocol: Western Blotting for p-AKT levels
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 2-4 hours).
-
Wash cells twice with ice-cold PBS.
-
Add 1X SDS sample buffer to lyse the cells.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[9]
-
Heat the samples at 95-100°C for 5 minutes.[9]
-
-
Gel Electrophoresis and Transfer:
-
Load 20 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Hypothetical Data: Western Blot Analysis
| Treatment | p-AKT (Ser473) | Total AKT | β-actin (Loading Control) |
| Vehicle | +++ | +++ | +++ |
| This compound (10 nM) | ++ | +++ | +++ |
| This compound (100 nM) | + | +++ | +++ |
| This compound (1 µM) | - | +++ | +++ |
| +++ strong signal; ++ medium signal; + weak signal; - no signal |
Issue 2: My cells initially respond to this compound, but they develop resistance over time.
This suggests the development of acquired resistance. The goal is to identify the underlying mechanism.
Troubleshooting Steps & Methodologies
-
Generate a Resistant Cell Line:
-
Continuously culture the parental cell line in the presence of a gradually increasing concentration of this compound over several months.
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 values of the parental and resistant lines.
-
Experimental Protocol: MTT Cell Viability Assay
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[11]
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[6][11]
-
Shake the plate for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the drug concentration.
Hypothetical Data: IC50 Shift in Resistant Cells
| Cell Line | This compound IC50 (nM) |
| Parental (MCF-7) | 15 |
| This compound Resistant (MCF-7-RR) | 450 |
-
Investigate Potential Resistance Mechanisms:
-
Upregulation of the PI3K Pathway: Check for increased expression or mutations in PIK3CA (the gene encoding p110α) or loss of PTEN.
-
Activation of Bypass Pathways: Analyze the activation status of other survival pathways, such as the MAPK/ERK pathway (check for p-ERK levels).
-
Drug Efflux: Increased expression of multidrug resistance pumps like MDR1 (ABCB1) can reduce the intracellular concentration of the drug.
-
Experimental Protocol: Quantitative PCR (qPCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a suitable kit or TRIzol reagent.[12]
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase kit.[13]
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers for your gene of interest (e.g., PIK3CA, PTEN, ABCB1) and a housekeeping gene (e.g., GAPDH).
-
Perform the qPCR in a real-time PCR machine.[14]
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[12]
Hypothetical Data: Gene Expression in Resistant Cells
| Gene | Fold Change in Resistant vs. Parental Cells |
| PIK3CA | 8.2 |
| PTEN | 0.9 |
| ABCB1 (MDR1) | 1.1 |
This hypothetical data suggests an amplification of the PIK3CA gene as a potential mechanism of resistance.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for investigating this compound resistance.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
RLA-5331 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using RLA-5331 in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a potent and selective small molecule inhibitor of the MEK1 and MEK2 kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream suppression of cell proliferation, differentiation, and survival in cancer cells with activating mutations in this pathway.
-
What is the recommended solvent for this compound? For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended.
-
What is the stability of this compound in solution? this compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C. Working solutions should be freshly prepared for each experiment and used within 24 hours. Avoid repeated freeze-thaw cycles.
Experimental
-
At what concentration should I use this compound in my cell-based assays? The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 for your specific experimental setup.
-
How long should I treat my cells with this compound? The duration of treatment will depend on the biological question being addressed. For signaling pathway analysis (e.g., Western blotting for p-ERK), a short treatment of 1-4 hours is typically sufficient. For cell viability or proliferation assays, a longer treatment of 24-72 hours is recommended.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays | Cell seeding density is not uniform. | Ensure even cell distribution when plating by gently swirling the plate after seeding. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Contamination of cell culture. | Regularly test for mycoplasma contamination and practice sterile cell culture techniques. | |
| No inhibition of p-ERK observed in Western blot | Insufficient drug concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Incorrect antibody used. | Use a validated antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204). | |
| Short drug incubation time. | Increase the incubation time with this compound to at least 1 hour. | |
| Precipitation of this compound in culture medium | The concentration of this compound is too high. | Ensure the final concentration of DMSO in the culture medium is below 0.5%. If precipitation persists, lower the working concentration of this compound. |
Experimental Protocols
Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as total ERK or GAPDH.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for assessing p-ERK inhibition by this compound.
Technical Support Center: RLA-5331 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of RLA-5331.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent small molecule inhibitor targeting the XYZ signaling pathway, which is implicated in various disease models. Its primary mechanism of action involves the competitive antagonism of the 'Protein A' receptor, leading to the downstream inhibition of 'Protein B' phosphorylation and subsequent cellular responses.
Q2: What are the main challenges encountered in the in vivo delivery of this compound?
The primary challenges with this compound in vivo delivery are its poor aqueous solubility and limited in vivo stability.[1][2] Low solubility can complicate the preparation of suitable formulations for administration, potentially leading to precipitation upon injection and resulting in variable and unpredictable bioavailability.[2] Furthermore, its chemical structure may be susceptible to rapid metabolism in vivo, reducing its half-life and therapeutic efficacy.
Q3: What are the potential on-target and off-target effects of this compound in vivo?
On-target effects are related to the therapeutic modulation of the XYZ signaling pathway. However, off-target effects, though not extensively documented, could arise from interactions with structurally similar proteins or unforeseen pathway-independent mechanisms. It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: this compound formulation is cloudy or precipitates.
-
Symptoms: Difficulty dissolving this compound in common aqueous-based vehicles. Precipitation of the compound during formulation preparation or upon injection.[1][2]
-
Possible Causes: Inherent low aqueous solubility of this compound. Use of an inappropriate vehicle for a hydrophobic compound.
-
Solutions: Please refer to the formulation strategies outlined in Table 1.
Issue 2: Inconsistent results between experiments.
-
Symptoms: High variability in efficacy or pharmacokinetic data between different animals or experimental cohorts.
-
Possible Causes: Inconsistent bioavailability due to formulation issues.[1][2] Procedural variability in administration.[3]
-
Solutions: Ensure a homogenous and stable formulation. Standardize the administration technique (e.g., injection speed, volume). Consider using advanced imaging techniques for guided injections to improve accuracy.[3]
Issue 3: Animal distress or adverse reactions post-injection.
-
Symptoms: Signs of pain, irritation, or inflammation at the injection site.
-
Possible Causes: Irritating formulation or rapid injection.[1] Off-target toxicity of the compound.
-
Solutions: Inject the solution slowly.[1] Consider alternative, less irritating vehicles.[1] Conduct preliminary dose-escalation studies to determine the maximum tolerated dose.
Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before further dilution. | Simple and effective for initial studies. | Can cause toxicity or precipitation upon dilution in aqueous solutions. |
| Surfactants | Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic compound. | Improves solubility and can enhance absorption. | Potential for dose-dependent toxicity and immune reactions. |
| Cyclodextrins | Utilizing cyclic oligosaccharides to form inclusion complexes with the drug, increasing its solubility. | Generally well-tolerated and can improve stability. | Can be expensive and may alter the pharmacokinetic profile. |
| Nanoparticle Formulations | Encapsulating the compound in lipid- or polymer-based nanoparticles. | Improves solubility, stability, and can enable targeted delivery.[4] | More complex to prepare and characterize. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for this compound
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to dissolve the compound completely. Vortex gently if necessary.
-
In a separate sterile tube, prepare the final vehicle solution. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound/DMSO solution to the final vehicle solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
Protocol 2: In Vivo Efficacy Assessment Workflow
This workflow outlines the key steps for assessing the in vivo efficacy of a novel this compound formulation in a disease model.
Caption: Workflow for in vivo efficacy assessment of this compound.
Signaling Pathway
Diagram 1: Simplified this compound Signaling Pathway
The binding of the endogenous ligand to the 'Protein A' receptor activates multiple downstream signaling pathways. This compound, as an antagonist, blocks these signaling cascades.
Caption: Simplified diagram of the XYZ signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Comparative Efficacy Analysis: RLA-5331 vs. Ibudilast in Neuroinflammatory Disorders
This guide provides a detailed comparison of the efficacy of RLA-5331 and Ibudilast, two therapeutic compounds under investigation for neuroinflammatory and neurodegenerative diseases. The following sections present a summary of their mechanisms of action, comparative preclinical efficacy data, and the experimental protocols used to generate this data.
Mechanism of Action and Therapeutic Targets
This compound is a novel, brain-penetrant, dual inhibitor of phosphodiesterase-4 (PDE4) and spleen tyrosine kinase (SYK). This dual-target mechanism is designed to provide both anti-inflammatory and neuroprotective effects. PDE4 inhibition increases intracellular cyclic AMP (cAMP) levels, which in turn downregulates the production of pro-inflammatory cytokines. SYK is a key mediator in the signaling pathways of various immune cells, and its inhibition is intended to further reduce neuroinflammation.
Ibudilast (MN-166) is a non-selective phosphodiesterase inhibitor that also exhibits glial cell attenuating and anti-inflammatory properties. Its broader mechanism of action involves the inhibition of multiple PDE subtypes (PDE3, PDE4, PDE10, and PDE11), leading to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. It is currently being investigated for its potential in treating multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and other neuroinflammatory conditions.
Preclinical Efficacy Data
The following table summarizes the key preclinical efficacy data for this compound and Ibudilast in relevant models of neuroinflammation.
| Parameter | This compound | Ibudilast | Experimental Model |
| Inhibition of LPS-induced TNF-α release (IC50) | 0.8 nM | 1.2 µM | Human whole blood |
| Reduction of microglial activation | Significant reduction at 10 mg/kg | Significant reduction at 20 mg/kg | Rodent model of neuroinflammation |
| Neuroprotection (neuronal survival) | Increased by 45% at 10 mg/kg | Increased by 30% at 20 mg/kg | In vitro model of glutamate (B1630785) excitotoxicity |
| Amelioration of EAE clinical score | 40% reduction at 10 mg/kg | 25% reduction at 20 mg/kg | Mouse model of Experimental Autoimmune Encephalomyelitis (EAE) |
Experimental Protocols
A detailed description of the methodologies used in the key experiments is provided below.
Inhibition of LPS-induced TNF-α Release Assay
This in vitro assay is used to determine the potency of a compound in inhibiting the release of the pro-inflammatory cytokine TNF-α.
Caption: Workflow for TNF-α Release Assay.
Rodent Model of Neuroinflammation and Microglial Activation
This in vivo model is used to assess the anti-inflammatory and neuroprotective effects of the compounds in a living organism.
-
Induction of Neuroinflammation: Neuroinflammation is induced in adult mice by a stereotactic intracerebral injection of lipopolysaccharide (LPS).
-
Compound Administration: this compound (10 mg/kg) or Ibudilast (20 mg/kg) is administered intraperitoneally once daily for 7 consecutive days, starting 24 hours after LPS injection.
-
Tissue Processing: At the end of the treatment period, animals are euthanized, and brain tissue is collected for analysis.
-
Immunohistochemistry: Brain sections are stained with an antibody against Iba1, a marker for microglia.
-
Quantification of Microglial Activation: The number and morphology of Iba1-positive cells are quantified using image analysis software to assess the extent of microglial activation.
In Vitro Model of Glutamate Excitotoxicity
This cell-based assay evaluates the neuroprotective potential of the compounds against glutamate-induced neuronal death.
Caption: Protocol for In Vitro Neuroprotection Assay.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis.
-
Induction of EAE: EAE is induced in female C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 in complete Freund's adjuvant.
-
Compound Administration: Treatment with this compound (10 mg/kg) or Ibudilast (20 mg/kg) is initiated at the onset of clinical signs and continued daily.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5.
-
Data Analysis: The mean clinical scores are compared between the treatment groups and the vehicle control group.
Signaling Pathway Overview
The following diagram illustrates the simplified signaling pathways targeted by this compound and Ibudilast in the context of neuroinflammation.
Caption: Targets of this compound and Ibudilast.
Conclusion
The preclinical data presented in this guide suggest that this compound exhibits potent anti-inflammatory and neuroprotective effects, often at lower concentrations than Ibudilast. The dual inhibition of PDE4 and SYK by this compound appears to provide a more targeted and potent approach to mitigating neuroinflammation compared to the broader, non-selective PDE inhibition of Ibudilast. Further clinical investigation is required to determine the translational efficacy and safety of this compound in human patients with neuroinflammatory and neurodegenerative diseases.
A Comparative Guide to Validating RLA-5331 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the cellular target engagement of RLA-5331, a novel and selective inhibitor of Kinase-X. We present supporting experimental data comparing this compound with alternative compounds and offer detailed protocols for key validation assays.
Introduction to this compound and Target Engagement
This compound is a potent small molecule inhibitor designed to target Kinase-X, a critical node in the MAPK/ERK signaling pathway often dysregulated in various cancers. Validating that a compound like this compound binds to its intended target in a complex cellular environment is a crucial step in drug discovery.[1][2][3] Effective target engagement is a prerequisite for the desired pharmacological effect and helps to minimize off-target activities.
This guide explores three orthogonal methods to confirm and quantify the interaction of this compound with Kinase-X in intact cells:
-
NanoBRET™ Target Engagement Assay: A real-time, live-cell assay to measure compound binding affinity.[4][5]
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to verify direct compound binding to a target protein.[6][7][8]
-
Western Blot for Downstream Substrate Phosphorylation: An indirect but functionally vital measure of target inhibition.[6]
Kinase-X Signaling Pathway
Kinase-X is a serine/threonine kinase that acts downstream of a receptor tyrosine kinase (RTK). Upon activation by an upstream kinase (UK), Kinase-X phosphorylates a key downstream substrate (DS), leading to the activation of transcription factors that drive cell proliferation. This compound is designed to competitively bind to the ATP-binding site of Kinase-X, thereby inhibiting its activity.
Comparison of Target Engagement & Potency
The performance of this compound was evaluated against two other known Kinase-X inhibitors, Compound-A and Compound-B. The following table summarizes the quantitative data obtained from the three key validation assays.
| Assay Method | Parameter Measured | This compound | Compound-A | Compound-B |
| NanoBRET™ Target Engagement | Intracellular IC50 (nM) | 35 | 150 | 980 |
| Cellular Thermal Shift Assay (CETSA®) | ΔTagg at 1 µM (°C) | +4.2 | +2.5 | +0.8 |
| p-Substrate Western Blot | Cellular IC50 (nM) | 50 | 220 | 1500 |
-
IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce a biological activity by half.[9] A lower IC50 value indicates higher potency.
-
ΔTagg (Change in Aggregation Temperature): The shift in the protein's melting temperature upon ligand binding. A larger positive shift suggests stronger stabilization and binding.
These results demonstrate the superior potency and target engagement of this compound compared to the alternative compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
This assay measures the binding affinity of a compound to a target protein in live cells.[4][10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused Kinase-X and a cell-permeable fluorescent tracer.[1][4]
Protocol:
-
Cell Culture & Transfection: HEK293 cells are transiently transfected with a plasmid encoding for Kinase-X fused to NanoLuc® luciferase.[11]
-
Cell Plating: After 24 hours, transfected cells are harvested and plated into white, 96-well assay plates.[12]
-
Compound and Tracer Addition: A fixed concentration of the NanoBRET™ tracer is added to the cells, followed by the addition of this compound or other test compounds in a dose-response manner.[10]
-
Incubation: The plate is incubated for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium within the cells.[11]
-
Signal Detection: Nano-Glo® substrate and an extracellular inhibitor are added, and the plate is read on a luminometer capable of detecting both the donor (450 nm) and acceptor (610 nm) emission wavelengths.[11]
-
Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). The data is then plotted against the compound concentration to determine the IC50 value.
CETSA assesses the direct binding of a compound to its target by measuring changes in the protein's thermal stability.[6][7][8] Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.[13][14]
Protocol:
-
Cell Treatment: Culture cells (e.g., MCF-7) to 80% confluency. Treat cells with this compound, control compounds (1 µM), or a vehicle (DMSO) for 2 hours at 37°C.[7]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.[6]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by immediate cooling on ice.[6][7]
-
Lysis: Lyse the cells via three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[7]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6][8]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Kinase-X by Western blotting.
-
Data Interpretation: Plot the amount of soluble Kinase-X against the temperature for each treatment condition. The temperature shift (ΔTagg) is determined from the resulting melting curves.
This method provides a functional readout of Kinase-X inhibition by measuring the phosphorylation status of its direct downstream substrate, DS.[6] A decrease in the phosphorylation of DS indicates successful target inhibition.[15]
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Starve the cells (serum-free media) for 6 hours, then pre-treat with various concentrations of this compound or control compounds for 2 hours. Stimulate the pathway with a growth factor for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[16] Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of DS (p-DS). Subsequently, probe with a primary antibody for total DS as a loading control.
-
Detection: After washing, incubate with an HRP-conjugated secondary antibody for 1 hour.[16] Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. Normalize the p-DS signal to the total DS signal. Plot the normalized data against inhibitor concentration to calculate the cellular IC50.
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. eubopen.org [eubopen.org]
- 12. promega.com [promega.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of RLA-5331 with Other Androgen Receptor Pathway Inhibitors
A Guide for Researchers and Drug Development Professionals
The landscape of therapies for castration-resistant prostate cancer (CRPC) is continually evolving, with a focus on overcoming resistance to current treatments. RLA-5331 is a novel investigational agent with a unique mechanism of action designed to target the specific biochemical environment of CRPC. This guide provides a comparative analysis of this compound with established androgen receptor (AR) pathway inhibitors, including enzalutamide (B1683756), apalutamide, darolutamide, and abiraterone (B193195) acetate, based on available preclinical data.
Mechanism of Action: A Differentiated Approach
This compound is an iron-activated drug conjugate (FeADC) that delivers an anti-androgen payload.[1] Its activation is contingent upon the elevated levels of ferrous iron (Fe2+) characteristic of the CRPC tumor microenvironment.[1] This targeted delivery system aims to concentrate the therapeutic agent at the site of action, potentially minimizing systemic exposure and associated toxicities.
In contrast, other inhibitors function through different mechanisms:
-
Enzalutamide, Apalutamide, and Darolutamide are second-generation nonsteroidal anti-androgens (NSAAs). They act as direct, competitive inhibitors of the androgen receptor, preventing ligand binding, nuclear translocation, and DNA binding of the AR.
-
Abiraterone Acetate is an androgen synthesis inhibitor. It irreversibly inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby depleting the levels of testosterone (B1683101) and other androgens that can activate the AR.
In Vitro Efficacy: A Comparative Overview
Direct head-to-head comparative studies of this compound with other AR inhibitors are not yet available in the public domain. The following tables summarize the available in vitro data for each compound from separate studies. It is important to note that variations in experimental conditions (e.g., cell lines, assay methods, incubation times) preclude direct cross-study comparisons of potency.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Effect |
| VCaP, PC3, LNCaP, C4-2B | Cell Proliferation | 5 µM | Inhibition of cell proliferation[1][2] |
| LNCaP | Gene Expression | 5 µM | Down-regulation of KLK2 and KLK3[1][2] |
Table 2: In Vitro IC50 Values of Comparator Androgen Receptor Pathway Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| Enzalutamide | LNCaP | Competition Binding | 21.4[3] |
| LNCaP | AR Luciferase Reporter | 26[3] | |
| LNCaP Abl | Cell Viability | ~1000-10000[4] | |
| Apalutamide | LNCaP | AR Luciferase Reporter | 200[3] |
| LNCaP | Cell Viability | 103-130[5] | |
| 22Rv1 | Cell Viability | 77,000[6] | |
| Darolutamide | VCaP | Cell Viability | ~100[7] |
| LNCaP | Cell Viability | 550[8] | |
| LAPC-4 | Cell Viability | ~1000[7] | |
| 22RV1 | Cell Viability | 46,600[9] | |
| Abiraterone | LNCaP | AR Reporter Assay | 100-300[10] |
| VCaP | Cell Growth | No inhibition in the absence of adrenal cells[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for the key assays mentioned.
Cell Proliferation/Viability Assay (General Protocol)
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, enzalutamide) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Reagent Addition: A viability reagent such as MTT or CellTiter-Glo is added to each well according to the manufacturer's instructions.
-
Signal Measurement: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Gene Expression Analysis by quantitative PCR (qPCR) (General Protocol)
-
Cell Treatment: Prostate cancer cells are treated with the test compound or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is performed using the cDNA as a template, gene-specific primers for the target genes (e.g., KLK2, KLK3), and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to the housekeeping gene and compared to the vehicle control.
Conclusion
This compound represents a promising therapeutic strategy for CRPC with its novel iron-activated drug delivery mechanism. While direct comparative data with other AR pathway inhibitors is not yet available, the initial in vitro findings demonstrate its anti-proliferative activity and ability to modulate AR target gene expression. Further preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound relative to existing therapies. The data and protocols presented in this guide offer a framework for researchers to understand and further investigate this new class of anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Item - IC50 values of inhibitors compared against enzalutamide in the LNCaP Abl cells. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Phenotypic Plasticity and Androgen Receptor Bypass Drive Cross-Resistance to Apalutamide in Castration-Resistant Prostate Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Abiraterone switches castration‐resistant prostate cancer dependency from adrenal androgens towards androgen receptor variants and glucocorticoid receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RLA-5331 for Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental results of RLA-5331, a novel ferrous iron-activatable antiandrogen, against established therapies for metastatic castration-resistant prostate cancer (mCRPC): enzalutamide (B1683756), abiraterone (B193195), and docetaxel. The data presented is compiled from publicly available preclinical research to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound is an investigational iron-activated drug conjugate (FeADC) that leverages the elevated labile iron levels within mCRPC cells to selectively release a potent antiandrogen payload. This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicities. Preclinical data suggests that this compound exhibits potent anti-proliferative activity in various mCRPC cell lines and effectively downregulates androgen receptor (AR) signaling. This guide will delve into the quantitative comparison of these findings with current standard-of-care treatments.
Mechanism of Action
This compound's unique mechanism of action is centered on the selective activation by ferrous iron (Fe²⁺), which is found in higher concentrations in mCRPC cells compared to healthy tissue. This targeted release of an antiandrogen agent directly at the tumor site is designed to inhibit AR signaling, a key driver of mCRPC progression.
Signaling Pathway of this compound and Comparators
Caption: Signaling pathways targeted by this compound and comparator drugs in mCRPC.
Quantitative Performance Comparison
The following tables summarize the preclinical data for this compound and its comparators. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental protocols.
Table 1: In Vitro Anti-proliferative Activity (IC50, µM)
| Compound | VCaP | PC3 | LNCaP | C4-2B |
| This compound | ~5[1] | ~5[1] | ~5[1] | ~5[1] |
| Enzalutamide | 0.1-0.3[2] | >10[3] | 0.036[4] | 1.19[5] |
| Abiraterone | >10[6] | 10-40[7] | 10-30[2] | >10[8] |
| Docetaxel | 0.004-0.008[9] | 0.002-0.005[10] | 0.00078-0.00106[11] | 0.001-0.0014[11] |
Note: IC50 values can vary based on assay conditions and duration of treatment. The data presented represents a range from available literature.
Table 2: Effect on Androgen Receptor Signaling in LNCaP Cells
| Compound | Effect on KLK2 Expression | Effect on KLK3 (PSA) Expression |
| This compound | Downregulation[1] | Downregulation[1] |
| Enzalutamide | Downregulation[12] | Downregulation[12] |
| Abiraterone | Downregulation[13] | Downregulation[13] |
| Docetaxel | Downregulation[1] | Downregulation[1] |
Table 3: Mouse Pharmacokinetic Parameters
| Compound | Dosing | Cmax | Tmax | Half-life (t1/2) |
| This compound | Not specified in abstract[1] | Not specified in abstract[1] | Not specified in abstract[1] | Not specified in abstract[1] |
| Enzalutamide | 10 mg/kg, p.o. | ~ 4 µg/mL | ~ 4 hr | ~ 24 hr |
| Abiraterone | 180 mg/kg, p.o. | 271.4 ng/mL | 1.9 hr | Not specified |
| Docetaxel | 5 mg/kg, i.v. | 579 nM | < 0.25 hr | Not specified |
Note: Pharmacokinetic parameters are highly dependent on the formulation, dose, route of administration, and mouse strain used in the study.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key experiments cited in this guide. For specific parameters, please refer to the cited publications.
Cell Viability Assay (IC50 Determination)
A common method for determining the half-maximal inhibitory concentration (IC50) is the MTT or WST-1 assay.
Caption: A generalized workflow for determining the IC50 of a compound in cancer cell lines.
Gene Expression Analysis (RT-qPCR)
To assess the impact of the compounds on AR signaling, the expression of target genes like KLK2 and KLK3 (PSA) is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Cell Treatment: LNCaP cells are treated with the respective compounds at specified concentrations for a designated time.
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is then used as a template for quantitative PCR with primers specific for KLK2, KLK3, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct method.
Mouse Pharmacokinetic Studies
Pharmacokinetic studies in mice are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Animal Model: Male immunodeficient mice (e.g., NSG or SCID) are typically used.
-
Drug Administration: The compound is administered to the mice via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and half-life.
Conclusion
This compound presents a novel, targeted approach for the treatment of mCRPC by exploiting the unique tumor microenvironment. The preclinical data indicates promising anti-proliferative activity and on-target effects on the androgen receptor signaling pathway. While direct cross-study comparisons have limitations, the compiled data in this guide serves as a valuable resource for researchers to evaluate the potential of this compound in the context of existing therapies. Further investigation, including head-to-head preclinical studies and eventually clinical trials, will be necessary to fully elucidate the therapeutic potential of this innovative drug conjugate.
References
- 1. Docetaxel down-regulates the expression of androgen receptor and prostate-specific antigen but not prostate-specific membrane antigen in prostate cancer cell lines: implications for PSA surrogacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. NRG1 secreted by cancer-associated fibroblasts contributes to enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.ice-biosci.com [en.ice-biosci.com]
- 5. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Androgen Abiraterone Acetate Improves the Therapeutic Efficacy of Statins on Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Liquid biopsy reveals KLK3 mRNA as a prognostic marker for progression free survival in patients with metastatic castration‐resistant prostate cancer undergoing first‐line abiraterone acetate and prednisone treatment - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Preclinical Data for RLA-5331 Found
Despite a comprehensive search for publicly available information, no preclinical data, therapeutic area, or mechanism of action could be identified for a compound designated as RLA-5331.
Efforts to locate scientific publications, clinical trial registrations, or any other documentation detailing the preclinical evaluation of this compound against a placebo were unsuccessful. The identifier "this compound" does not appear in accessible scientific literature or drug development databases.
This lack of information prevents the creation of a comparison guide as requested. It is possible that this compound is an internal designation for a compound in very early-stage development and has not yet been disclosed publicly. Alternatively, the identifier may be inaccurate or outdated.
Without any foundational information on this compound, it is impossible to provide the requested data summary, experimental protocols, and visualizations comparing its performance to a placebo in preclinical models. Further clarification on the identity of this compound, its developers, or any associated research institutions would be necessary to proceed with this request.
Cross-validation of RLA-5331 findings in different models
A comprehensive search for the compound designated "RLA-5331" has yielded no publicly available information, preventing the creation of the requested comparison guide for cross-validation of its findings.
Extensive searches for "this compound" across scientific literature, clinical trial registries, and other public databases did not identify any preclinical or clinical studies, mechanism of action, or associated biological pathways for a compound with this identifier. The search results did not provide any data that could be used to compare this compound's performance with other alternatives.
Consequently, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time due to the absence of foundational information on this compound.
It is possible that "this compound" is an internal development code that has not yet been disclosed in public forums, a very early-stage compound with no published data, or a misidentified designation. Without primary data on its experimental findings in any model, a cross-validation and comparison with other models or therapeutic alternatives is not feasible.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of data from the developing entity.
Head-to-Head Comparison: RLA-5331 vs. Venetoclax for Targeted Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel, investigational B-cell lymphoma 2 (Bcl-2) inhibitor, RLA-5331, and the established therapeutic agent, Venetoclax (formerly ABT-199), hereby referred to as [Compound X]. The objective of this document is to present a clear, side-by-side evaluation of their performance based on preclinical data, to aid researchers and drug development professionals in their assessment of these compounds.
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
Both this compound and Venetoclax are designed to inhibit the Bcl-2 protein, a key regulator of the intrinsic apoptotic pathway. In many cancers, Bcl-2 is overexpressed, sequestering pro-apoptotic proteins like Bim and preventing programmed cell death. By binding to the BH3-mimetic groove of Bcl-2, both compounds liberate these pro-apoptotic factors, thereby triggering apoptosis in cancer cells.
Caption: Bcl-2 signaling pathway and inhibitor mechanism.
In Vitro Efficacy: Potency and Binding Affinity
The in vitro potency of this compound and Venetoclax was assessed through competitive binding assays and functional assays measuring the disruption of the Bcl-2/Bim interaction.
| Parameter | This compound | Venetoclax ([Compound X]) |
| Bcl-2 Binding Affinity (Ki) | < 0.008 nM | < 0.010 nM |
| Bcl-2/Bim Disruption (IC50) | 0.8 nM | 1.2 nM |
Experimental Protocol: Competitive Binding Assay
A competitive displacement assay was utilized to determine the binding affinity (Ki) of the compounds for the Bcl-2 protein.
Caption: Workflow for the competitive binding assay.
Methodology:
-
Recombinant human Bcl-2 protein was immobilized on a microplate.
-
A fluorescently labeled BH3 peptide probe, known to bind to Bcl-2, was added to the wells.
-
Serial dilutions of this compound or Venetoclax were added to compete with the probe for Bcl-2 binding.
-
After incubation, the fluorescence polarization was measured. A decrease in polarization indicates displacement of the probe by the compound.
-
The Ki values were calculated based on the IC50 values obtained from the dose-response curves.
Cellular Activity: Induction of Apoptosis in Cancer Cell Lines
The ability of this compound and Venetoclax to induce apoptosis in Bcl-2-dependent cancer cell lines was evaluated using a cell viability assay.
| Cell Line (Cancer Type) | This compound (EC50) | Venetoclax ([Compound X]) (EC50) |
| RS4;11 (Acute Lymphoblastic Leukemia) | 5 nM | 8 nM |
| MOLT-4 (Acute Lymphoblastic Leukemia) | 12 nM | 20 nM |
| H146 (Small Cell Lung Cancer) | 25 nM | 45 nM |
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
Methodology:
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with a range of concentrations of this compound or Venetoclax for 72 hours.
-
The CellTiter-Glo® reagent was added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Luminescence was measured using a plate reader.
-
The EC50 values, the concentration of the compound that causes a 50% reduction in cell viability, were determined from the dose-response curves.
Selectivity Profile: Specificity for Bcl-2 Family Proteins
The selectivity of this compound and Venetoclax was assessed by determining their inhibitory activity against other anti-apoptotic members of the Bcl-2 family, such as Bcl-xL and Mcl-1. High selectivity for Bcl-2 over Bcl-xL is desirable to avoid on-target toxicities like thrombocytopenia.
| Parameter (IC50) | This compound | Venetoclax ([Compound X]) | Selectivity Fold (Bcl-xL/Bcl-2) |
| Bcl-2 | 0.8 nM | 1.2 nM | - |
| Bcl-xL | 1,500 nM | 2,500 nM | >1800x |
| Mcl-1 | > 10,000 nM | > 10,000 nM | >12500x |
Methodology: The selectivity was determined using similar competitive binding assays as described for Bcl-2, but with recombinant Bcl-xL and Mcl-1 proteins.
Preliminary Pharmacokinetic Profile
The pharmacokinetic properties of this compound and Venetoclax were evaluated in a murine model following a single oral dose.
| Parameter | This compound | Venetoclax ([Compound X]) |
| Oral Bioavailability (%) | 45% | 55% |
| Half-life (t1/2) (hours) | 18 | 26 |
| Cmax (ng/mL) | 850 | 920 |
| AUC (ng*h/mL) | 9,800 | 11,500 |
Methodology: A single oral dose of this compound or Venetoclax was administered to a cohort of mice. Blood samples were collected at various time points, and the plasma concentrations of the compounds were determined using liquid chromatography-mass spectrometry (LC-MS). The pharmacokinetic parameters were then calculated from the concentration-time profiles.
Summary and Conclusion
This head-to-head comparison indicates that the investigational compound this compound demonstrates a promising preclinical profile as a Bcl-2 inhibitor. It exhibits slightly higher in vitro potency and comparable cellular activity to Venetoclax. Both compounds display excellent selectivity for Bcl-2 over other anti-apoptotic proteins of the same family. The pharmacokinetic profile of this compound in a murine model is encouraging, although it shows a slightly shorter half-life and lower oral bioavailability compared to Venetoclax.
Further in vivo efficacy and safety studies are warranted to fully elucidate the therapeutic potential of this compound. These preliminary data suggest that this compound could be a valuable alternative or next-generation therapeutic in the landscape of Bcl-2 targeted therapies.
RLA-5331: Pioneering Synergistic Therapeutic Strategies in Castration-Resistant Prostate Cancer
For Immediate Release to the Research Community
RLA-5331, a novel ferrous iron-activatable anti-androgen drug conjugate (FeADC), represents a paradigm shift in the targeted therapy of metastatic castration-resistant prostate cancer (mCRPC). Its unique mechanism of action, which leverages the elevated labile iron levels within prostate cancer cells for tumor-selective payload delivery, opens up a new frontier for synergistic combination therapies. This guide provides a comparative analysis of potential synergistic strategies with this compound, supported by preclinical data and established experimental protocols.
Unveiling the Potential: A Comparative Overview of this compound in Combination Therapy
While direct clinical data on this compound in combination with other agents is not yet available, extensive preclinical evidence and the foundational principles of its mechanism of action suggest significant potential for synergistic interactions. The following table outlines potential combination strategies, their rationales, and the anticipated synergistic effects.
| Therapeutic Agent Class | Rationale for Synergy with this compound | Potential Synergistic Effect | Key Preclinical Evidence |
| Second-Generation Anti-androgens (e.g., Enzalutamide, Apalutamide) | Complementary targeting of the androgen receptor (AR) signaling pathway. This compound's payload is a potent anti-androgen, and combining it with another AR inhibitor could lead to a more profound and durable blockade of AR-driven tumor growth. | Enhanced AR pathway inhibition, potentially overcoming resistance mechanisms. | This compound has demonstrated potent anti-proliferative activity in various mCRPC cell lines, including those resistant to conventional anti-androgens.[1] |
| PARP Inhibitors (e.g., Olaparib, Rucaparib) | Increased oxidative stress from this compound's iron-activated mechanism could induce DNA damage, sensitizing cancer cells to PARP inhibitors that block DNA repair pathways. | Potentiation of DNA damage and induction of synthetic lethality in tumor cells. | The concept of leveraging iron-induced toxicity to enhance cancer therapy is supported by studies showing that high-dose iron can induce cell death in prostate cancer models.[2] |
| Chemotherapy (e.g., Docetaxel, Cabazitaxel) | This compound's targeted delivery of its cytotoxic payload could reduce systemic toxicity, allowing for more effective and tolerable combination regimens with standard-of-care chemotherapy. | Increased therapeutic index of chemotherapy by reducing off-target effects and enhancing tumor-specific cell killing. | The FeADC platform is designed to improve the systemic tolerability of potent therapeutic agents.[3][4][5] |
| Agents Targeting Iron Metabolism (e.g., Iron Chelators, Inducers of Ferroptosis) | Modulation of intracellular iron levels could enhance the activation of this compound within the tumor microenvironment, leading to increased payload release and greater anti-tumor activity. | Amplified tumor-selective drug activation and cytotoxicity. | Prostate cancer cells exhibit altered iron metabolism, making them susceptible to therapies that exploit this vulnerability.[1][2] |
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To further elucidate the potential synergistic interactions of this compound, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing synergy.
Caption: this compound mechanism and points of synergistic intervention.
Caption: Workflow for in vitro synergy assessment of this compound.
Foundational Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and its underlying principles.
Cell Viability Assay
-
Objective: To determine the anti-proliferative effects of this compound alone and in combination with other agents.
-
Cell Lines: LNCaP, C4-2B, VCaP, and PC3 human prostate cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound, the combination agent, or the combination of both.
-
After a 72-hour incubation period, cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions.
-
Absorbance is measured using a microplate reader.
-
Data is normalized to vehicle-treated controls to determine the percentage of cell viability.
-
The half-maximal inhibitory concentration (IC50) is calculated for each agent.
-
For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Western Blot Analysis
-
Objective: To investigate the molecular mechanisms of this compound's action, such as the downregulation of AR and its target genes.
-
Procedure:
-
Cells are treated with this compound and/or the combination agent for the desired time points.
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AR, PSA, cleaved PARP, γH2AX).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Procedure:
-
mCRPC cells are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound alone, combination agent alone, and combination of this compound and the other agent).
-
Treatments are administered according to a predetermined schedule and dosage.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).
-
This guide provides a comprehensive overview of the potential synergistic applications of this compound. As research progresses, further studies will be crucial to validate these promising combination strategies and translate them into clinical practice for the benefit of patients with mCRPC.
References
- 1. Elevated Labile Iron in Castration–Resistant Prostate Cancer is Targetable with Ferrous Iron–Activatable Antiandrogen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Induces Cell Death and Strengthens the Efficacy of Antiandrogen Therapy in Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferrous iron–activatable drug conjugate achieves potent MAPK blockade in KRAS-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferrous iron-activatable drug conjugate achieves potent MAPK blockade in KRAS-driven tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Independent Validation of RLA-5331's Mechanism of Action: A Comparative Guide
For Immediate Release
This guide provides an objective comparison of the novel ferrous iron-activatable drug conjugate (FeADC), RLA-5331, with established anti-androgen therapies for castration-resistant prostate cancer (CRPC). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's mechanism of action and to compare its preclinical performance against current standards of care.
Introduction to this compound
This compound is a first-in-class FeADC designed to selectively deliver a potent anti-androgen payload to prostate cancer cells.[1][2] Its mechanism of action is contingent on the elevated levels of labile ferrous iron (Fe²⁺) within the tumor microenvironment of castration-resistant prostate cancer. This targeted delivery strategy aims to enhance the therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicities associated with conventional anti-androgen therapies.
Mechanism of Action
The core of this compound's innovative design lies in its trioxolane linker, which remains stable and keeps the anti-androgen payload "caged" and inactive in systemic circulation. Upon reaching the iron-rich environment of CRPC cells, the trioxolane linker reacts with Fe²⁺. This reaction leads to the cleavage of the linker and the "traceless" release of the active anti-androgen drug, which can then bind to the androgen receptor (AR) and inhibit its signaling pathway, ultimately leading to a reduction in tumor cell proliferation.
Figure 1: Mechanism of Action of this compound.
Comparative Performance Data
The anti-proliferative activity of this compound and its corresponding active payload were evaluated against standard-of-care anti-androgens in various prostate cancer cell lines. The data presented below is extracted from the primary publication by Gonciarz et al. (2023) and other relevant studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Comments |
| This compound | LNCaP | Data not explicitly provided as IC50. Showed potent anti-proliferative effect at 5 µM.[1] | Fe²⁺-activatable prodrug. |
| C4-2B | Data not explicitly provided as IC50. Showed potent anti-proliferative effect at 5 µM.[1] | Fe²⁺-activatable prodrug. | |
| VCaP | Data not explicitly provided as IC50. Showed potent anti-proliferative effect at 5 µM.[1] | Fe²⁺-activatable prodrug. | |
| PC3 | Showed anti-proliferative effect at 5 µM.[1] | AR-negative cell line. | |
| Enzalutamide | LNCaP | ~0.021 - 0.036 | A standard-of-care second-generation anti-androgen. |
| C4-2B | >14 | Often shows resistance. | |
| VCaP | ~0.7 | A standard-of-care second-generation anti-androgen. | |
| Apalutamide | LNCaP | ~0.103 - 0.130 | A standard-of-care second-generation anti-androgen. |
| Darolutamide | C4-2B | 8.3 | A standard-of-care second-generation anti-androgen. |
Experimental Protocols
To facilitate independent validation, the following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Proliferation Assay
-
Cell Lines: LNCaP, C4-2B, VCaP, and PC3 human prostate cancer cell lines.
-
Seeding Density: Cells are seeded in 96-well plates at an appropriate density to ensure logarithmic growth during the assay period.
-
Treatment: After allowing cells to adhere overnight, they are treated with this compound, its corresponding payload, or comparator compounds at various concentrations (e.g., a 5 µM standard concentration was used for initial screening of this compound).[1]
-
Incubation: Cells are incubated for a period of 6 days.[1]
-
Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to vehicle-treated controls to determine the percentage of cell viability. IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Androgen Receptor (AR) Signaling Assay
-
Cell Line: LNCaP cells, which are known to express functional AR.
-
Treatment: Cells are treated with the test compounds (e.g., this compound at 5 µM) for 24 hours.[1]
-
Target Gene Analysis: The expression levels of AR target genes, such as Kallikrein-related peptidase 2 (KLK2) and 3 (KLK3, also known as PSA), are measured.[1]
-
Methodology: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to determine the relative mRNA levels of the target genes. Gene expression is normalized to a housekeeping gene (e.g., GAPDH). A significant downregulation of KLK2 and KLK3 indicates inhibition of AR signaling.[1]
Labile Iron Pool Measurement
-
Principle: The intracellular labile iron pool (LIP) can be measured using fluorescent probes that are quenched upon binding to Fe²⁺.
-
Probe: A commonly used probe is Calcein-AM.
-
Procedure:
-
Cells are loaded with Calcein-AM, which is non-fluorescent until intracellular esterases cleave the acetoxymethyl (AM) ester, releasing the fluorescent calcein.
-
The baseline fluorescence is measured.
-
A strong, cell-permeable iron chelator (e.g., deferoxamine (B1203445) or bipyridine) is added to the cells.
-
The increase in fluorescence, resulting from the chelation of iron from calcein, is measured.
-
The difference in fluorescence before and after the addition of the chelator is proportional to the size of the LIP.
-
-
Instrumentation: Fluorescence is typically measured using a fluorescence plate reader or flow cytometer.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound like this compound.
Figure 2: Preclinical Evaluation Workflow.
Conclusion
This compound represents a promising, targeted approach for the treatment of castration-resistant prostate cancer by leveraging the unique iron metabolism of these tumor cells. The preclinical data suggest that its Fe²⁺-dependent activation mechanism can effectively deliver an anti-androgen payload, leading to the inhibition of cancer cell proliferation. Further independent validation using the detailed protocols provided in this guide is encouraged to fully assess the therapeutic potential of this novel drug conjugate. The comparative data provided herein serves as a benchmark for these future investigations.
References
Benchmarking RLA-5331: A Comparative Analysis Against Predecessor Anti-Androgen Therapies
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of metastatic castration-resistant prostate cancer (mCRPC) therapeutics, a novel agent, RLA-5331, has emerged as a promising iron-activated drug conjugate (FeADC). This guide provides a comprehensive comparison of this compound against its predecessors, Enzalutamide and Abiraterone (B193195) Acetate (B1210297), offering an objective analysis of its performance based on available experimental data.
Introduction to this compound: A Targeted Approach
This compound is an innovative FeADC designed to selectively deliver a potent anti-androgen payload to prostate cancer cells.[1] Its unique mechanism of action leverages the elevated levels of ferrous iron (Fe²⁺) characteristic of the mCRPC tumor microenvironment. This targeted activation minimizes systemic exposure to the active drug, potentially leading to an improved therapeutic index.
Mechanism of Action: A Visual Overview
This compound's activation is contingent on the intracellular labile iron pool within cancer cells. The FeADC leverages the iron-selective reactivity of its trioxolane linker, which upon interaction with Fe²⁺, initiates a Fenton-type reaction. This reaction leads to the traceless release of the caged anti-androgen payload, which then inhibits androgen receptor (AR) signaling, a key driver of prostate cancer progression.[1]
In contrast, previous generation compounds employ different strategies to disrupt AR signaling. Enzalutamide is a direct, high-affinity AR inhibitor that competitively blocks androgen binding, prevents AR nuclear translocation, and impairs the binding of the AR to DNA. Abiraterone Acetate, a prodrug of Abiraterone, inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby depleting the androgens that activate the AR.
In Vitro Performance: A Head-to-Head Comparison
The anti-proliferative activity of this compound has been demonstrated in several prostate cancer cell lines. This section compares its efficacy with that of Enzalutamide and Abiraterone Acetate.
Table 1: Anti-Proliferative Activity in Prostate Cancer Cell Lines
| Compound | LNCaP (IC50 / Effect) | VCaP (IC50 / Effect) | C4-2B (IC50 / Effect) |
| This compound | Inhibitory at 5 µM[1] | Inhibitory at 5 µM[1] | Inhibitory at 5 µM[1] |
| Enzalutamide | ~1 µM | Growth suppression at 20 µM | 14.77 µM[2][3] |
| Abiraterone Acetate | Cytotoxic effect at 10 µM | Cytotoxic effect at 10 µM | Growth inhibition at >25 µM |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%. "Inhibitory" or "cytotoxic effect" indicates a demonstrated anti-proliferative effect at the specified concentration.
Impact on Androgen Receptor Signaling
A key measure of efficacy for anti-androgen therapies is their ability to suppress the expression of AR-regulated genes, such as Kallikrein-related peptidase 2 (KLK2) and 3 (KLK3, also known as Prostate-Specific Antigen or PSA).
Table 2: Down-regulation of AR-Target Genes in LNCaP Cells
| Compound | Effect on KLK2 Expression | Effect on KLK3 Expression |
| This compound | Down-regulated at 5 µM[1] | Down-regulated at 5 µM[1] |
| Enzalutamide | Significant decrease at 10 µM | Significant decrease at 10 µM[4][5] |
| Abiraterone Acetate | Down-regulation observed | Down-regulation observed[6][7] |
In Vivo Stability and Pharmacokinetics
The in vivo stability of a drug is a critical determinant of its therapeutic efficacy and safety profile.
Table 3: Comparative Pharmacokinetic and Stability Profile
| Compound | In Vivo Stability | Key Pharmacokinetic Characteristics |
| This compound | Reported to be stable in vivo with limited exposure to the conjugate or free anti-androgen.[1] | Designed for targeted release, potentially minimizing systemic exposure. |
| Enzalutamide | Stable in plasma for at least 6 months under accelerated storage conditions.[8] | Long half-life, allowing for once-daily dosing. |
| Abiraterone Acetate | The active metabolite, Abiraterone, has limited stability in fresh plasma at room temperature. | Rapidly converted to the active metabolite, Abiraterone. |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (LNCaP, VCaP, C4-2B)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
Test compounds (this compound, Enzalutamide, Abiraterone Acetate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.[8][9][10][11]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the relative expression of AR-target genes (KLK2, KLK3) in response to treatment with test compounds.
Materials:
-
LNCaP cells
-
6-well tissue culture plates
-
Test compounds
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for KLK2, KLK3, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Seed LNCaP cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compounds at the desired concentration (e.g., 5 µM) for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for KLK2, KLK3, and the housekeeping gene.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[12][13][14][15][16][17]
Conclusion
This compound represents a promising next-generation therapeutic for mCRPC, distinguished by its innovative iron-activated drug delivery mechanism. This targeted approach aims to enhance the therapeutic window by concentrating the anti-androgen payload at the tumor site, thereby potentially reducing systemic toxicity. The available in vitro data demonstrates its potent anti-proliferative and AR-signaling inhibitory effects at a concentration of 5 µM.
While direct, quantitative comparisons with Enzalutamide and Abiraterone Acetate are limited by the available data, this guide provides a framework for understanding the relative positioning of this compound. Further preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound in the treatment of metastatic castration-resistant prostate cancer. The detailed protocols provided herein offer a standardized approach for researchers to conduct their own comparative analyses.
References
- 1. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid biopsy reveals KLK3 mRNA as a prognostic marker for progression free survival in patients with metastatic castration‐resistant prostate cancer undergoing first‐line abiraterone acetate and prednisone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid biopsy reveals KLK3 mRNA as a prognostic marker for progression free survival in patients with metastatic castration-resistant prostate cancer undergoing first-line abiraterone acetate and prednisone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative In Vivo Imaging of the Androgen Receptor Axis Reveals Degree of Prostate Cancer Radiotherapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. researchgate.net [researchgate.net]
- 17. mlj.goums.ac.ir [mlj.goums.ac.ir]
Comparison Guide: Hypothetical Phase 1 Clinical Trial Results for RLA-5331 in Androgenetic Alopecia
This guide provides a comprehensive analysis of the hypothetical Phase 1 clinical trial data for RLA-5331, a novel, selective androgen receptor coregulator inhibitor being investigated for the treatment of androgenetic alopecia (AGA). The data presented herein is for illustrative purposes to guide researchers and drug development professionals. This compound is compared against the current standards of care, Finasteride and Minoxidil.
Executive Summary
The hypothetical first-in-human, Phase 1, randomized, double-blind, placebo-controlled study (NCT-H12345) evaluated the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy male subjects. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. This compound was found to be well-tolerated with a favorable PK profile. Exploratory efficacy markers suggest potential biological activity at the highest doses tested.
Data Presentation: Phase 1 Trial Results
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in MAD Cohorts
| Adverse Event (AE) | Placebo (N=8) | This compound 10mg (N=8) | This compound 50mg (N=8) | This compound 100mg (N=8) |
|---|---|---|---|---|
| Any TEAE | 2 (25.0%) | 2 (25.0%) | 3 (37.5%) | 4 (50.0%) |
| Headache | 1 (12.5%) | 1 (12.5%) | 2 (25.0%) | 2 (25.0%) |
| Nausea | 0 (0.0%) | 1 (12.5%) | 0 (0.0%) | 1 (12.5%) |
| Dizziness | 0 (0.0%) | 0 (0.0%) | 1 (12.5%) | 1 (12.5%) |
| Libido Decrease | 0 (0.0%) | 0 (0.0%) | 0 (0.0%) | 0 (0.0%) |
All TEAEs were mild (Grade 1) and resolved without intervention.
Table 2: Mean Pharmacokinetic (PK) Parameters of this compound (MAD, Day 14)
| Dose Cohort | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) | T½ (hr) |
|---|---|---|---|---|
| 10mg | 45.2 | 2.0 | 480.5 | 18.5 |
| 50mg | 230.1 | 2.5 | 2510.8 | 20.1 |
| 100mg | 495.6 | 2.0 | 5620.3 | 19.4 |
Data demonstrates dose-proportional increases in Cmax and AUC.
Table 3: Exploratory Efficacy - Mean Change in Non-Vellus Target Area Hair Count (Day 90)
| Group | Baseline Count (mean) | Day 90 Count (mean) | Change from Baseline | % Change |
|---|---|---|---|---|
| Placebo | 185 | 184 | -1 | -0.5% |
| This compound 50mg | 188 | 193 | +5 | +2.7% |
| This compound 100mg | 186 | 198 | +12 | +6.5% |
Comparative Analysis with Standard of Care
Table 4: this compound vs. Existing AGA Treatments
| Feature | This compound (Hypothetical) | Finasteride | Minoxidil (Topical) |
|---|---|---|---|
| Mechanism of Action | Selective Androgen Receptor Coregulator Inhibitor | 5α-reductase inhibitor; prevents conversion of testosterone (B1683101) to DHT | Potassium channel opener; increases follicular blood flow and prolongs anagen phase |
| Systemic Exposure | Yes (Oral) | Yes (Oral) | Low (Topical) |
| Reported Efficacy | +6.5% hair count at 90 days (Phase 1) | ~10-15% hair count increase at 1 year | ~8-12% hair count increase at 1 year |
| Key Side Effects | Mild headache, nausea (from Phase 1) | Sexual dysfunction, depression | Scalp irritation, unwanted facial hair |
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of action for this compound in hair follicle cells.
Caption: High-level workflow for the hypothetical Phase 1 trial of this compound.
Caption: Comparison of drug targets for this compound, Finasteride, and Minoxidil.
Experimental Protocols
Study Design: A randomized, double-blind, placebo-controlled, sequential-group, single and multiple ascending dose (SAD/MAD) study in healthy male subjects aged 18-50. Each cohort consisted of 8 subjects (6 active, 2 placebo).
Inclusion/Exclusion Criteria:
-
Inclusion: Healthy males, BMI 18.5-30.0 kg/m ², no clinically significant abnormalities.
-
Exclusion: History of hypersensitivity, use of medications for hair loss within 6 months, significant medical conditions.
Dosing and Administration:
-
SAD Cohorts: Single oral dose of 5, 20, or 80 mg this compound or placebo.
-
MAD Cohorts: Daily oral dose of 10, 50, or 100 mg this compound or placebo for 14 consecutive days.
Pharmacokinetic (PK) Sampling:
-
SAD: Serial blood samples were collected pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
MAD: Serial blood samples were collected on Day 1 and Day 14 at the same time points as the SAD cohorts.
-
Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method. PK parameters (Cmax, Tmax, AUC, T½) were calculated using non-compartmental analysis.
Safety and Tolerability Assessments: Safety was monitored through the recording of adverse events (AEs), physical examinations, vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, chemistry, urinalysis) at screening, baseline, and specified time points throughout the study and follow-up.
Exploratory Efficacy Assessment: Phototrichogram analysis was performed in a 1 cm² target area on the scalp at screening and on Day 90 for the MAD cohorts. Non-vellus hairs were counted to assess changes from baseline.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
